1,4-Chrysenedione
Description
Structure
3D Structure
Properties
IUPAC Name |
chrysene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O2/c19-16-9-10-17(20)18-14-6-5-11-3-1-2-4-12(11)13(14)7-8-15(16)18/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORKIKBNUWJNJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(=O)C=CC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90143571 | |
| Record name | 1,4-Chrysenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90143571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100900-16-1 | |
| Record name | 1,4-Chrysenedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100900161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Chrysenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90143571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 1,4-Chrysenedione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Chrysenedione, a polycyclic aromatic quinone, is a molecule of significant interest due to its biological activity as an activator of the Aryl Hydrocarbon Receptor (AhR). This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. It includes a detailed, adaptable experimental protocol for its synthesis via the oxidation of chrysene, a summary of its key characterization data in structured tables, and a visualization of the experimental workflow and its associated biological signaling pathway.
Introduction
Chrysene is a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings. Its derivative, this compound (also known as chrysene-1,4-quinone), is characterized by the presence of two ketone groups on the chrysene backbone. This quinone structure is often associated with interesting redox properties and biological activities. Notably, this compound has been identified as an activator of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, immune responses, and cell differentiation.[1] The ability to synthesize and characterize this compound with high purity is essential for further investigation into its pharmacological and toxicological profiles.
Synthesis of this compound
The synthesis of this compound can be achieved through the oxidation of chrysene. A reliable method for the analogous oxidation of naphthalene to 1,4-naphthoquinone using chromium trioxide in acetic acid has been well-documented in Organic Syntheses. This protocol can be adapted for the preparation of this compound.
Experimental Protocol: Oxidation of Chrysene
Materials:
-
Chrysene
-
Chromium trioxide (CrO₃)
-
Glacial acetic acid
-
Petroleum ether (boiling range 80-100°C)
-
Ice
-
Salt
-
Water
-
Sodium bisulfite (for waste quenching)
Equipment:
-
Three-necked round-bottom flask (e.g., 2 L)
-
Mechanical stirrer
-
Dropping funnel (e.g., 1 L)
-
Thermometer
-
Reflux condenser
-
Heating mantle
-
Beakers
-
Büchner funnel and filter flask
-
Desiccator
-
Recrystallization apparatus
Procedure:
-
Preparation of the Oxidizing Solution: In a fume hood, prepare a solution of chromium trioxide in 80% aqueous acetic acid. For example, dissolve 120 g (1.2 moles) of pure chromium trioxide in 150 mL of 80% aqueous acetic acid in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Cooling: Surround the flask with a freezing mixture of ice and salt. Once the temperature of the chromium trioxide solution has reached 0°C, proceed to the next step.
-
Addition of Chrysene Solution: Prepare a solution of 0.5 moles of chrysene in glacial acetic acid (e.g., 600 mL). Gradually add this solution to the cooled chromium trioxide solution via the dropping funnel with constant, vigorous stirring over a period of 2–3 hours. Maintain the reaction temperature at or below 5°C throughout the addition.
-
Reaction: After the addition is complete, allow the dark green solution to stand for 3 days, with occasional stirring.
-
Precipitation of Crude Product: Pour the reaction mixture into a large volume of water (e.g., 6 L). A yellow precipitate of crude this compound will form.
-
Isolation and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a copious amount of water (e.g., 200 mL) and then dry it in a desiccator.
-
Purification by Recrystallization: The crude product can be purified by recrystallization. A suitable solvent is petroleum ether (boiling range 80-100°C). Dissolve the crude solid in a minimal amount of the hot solvent, filter hot to remove any insoluble impurities, and then allow the solution to cool slowly to induce crystallization. The purified this compound should form as yellow needles.
-
Final Drying: Collect the purified crystals by vacuum filtration and dry them thoroughly.
Safety Precautions:
-
Chromium trioxide is a strong oxidizing agent and is highly toxic and carcinogenic. Handle it with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
-
Handle all organic solvents in a well-ventilated area.
Synthesis Workflow
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₀O₂ | [2] |
| Molecular Weight | 258.27 g/mol | [2] |
| Appearance | Yellow to orange solid | |
| CAS Number | 100900-16-1 | [2] |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling constants will be influenced by the electron-withdrawing effect of the quinone carbonyl groups.
-
¹³C NMR: The carbon NMR spectrum will provide key information about the carbon skeleton. The carbonyl carbons are expected to appear significantly downfield (typically δ 180-190 ppm for quinones). The aromatic carbons will resonate in the typical range of δ 120-150 ppm.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Aromatic Protons | Carbonyl Carbons |
| δ 7.0 - 9.0 ppm | δ 180 - 190 ppm |
| Aromatic Carbons | |
| δ 120 - 150 ppm |
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the functional groups present in this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~1680 - 1660 | Strong | C=O stretch (quinone) |
| ~1600 - 1450 | Variable | Aromatic C=C ring stretches |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Relative Intensity | Assignment |
| 258.07 | High | [M]⁺ (Molecular Ion) |
| 230.07 | Moderate | [M - CO]⁺ |
| 202.08 | Moderate | [M - 2CO]⁺ or [C₁₆H₁₀]⁺ |
| 176.06 | Low | Further fragmentation |
Data obtained from PubChem.[2]
Biological Activity: Aryl Hydrocarbon Receptor (AhR) Activation
This compound is known to be an activator of the Aryl Hydrocarbon Receptor (AhR). The AhR signaling pathway is a critical cellular mechanism for responding to a variety of external and internal chemical signals.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
References
Unveiling Chrysene-1,4-dione: A Technical Guide to Early Synthetic and Biological Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational research on chrysene-1,4-dione, a polycyclic aromatic hydrocarbon derivative. It consolidates early synthetic methodologies, detailed experimental protocols, and initial biological characterizations. The information is presented to facilitate contemporary research and drug discovery efforts by offering a clear perspective on the compound's origins and early scientific understanding.
Synthesis of Chrysene-1,4-dione: The Fieser Approach
Early investigations into the chemistry of chrysene derivatives were pioneered by Louis F. Fieser and his colleagues. In their 1939 publication in the Journal of the American Chemical Society, they detailed synthetic experiments within the chrysene series, which laid the groundwork for accessing various functionalized chrysenes.[1] While the primary focus of early chrysene chemistry was often on other isomers, the synthesis of chrysene-1,4-dione can be inferred from the general methodologies for the oxidation of polycyclic aromatic hydrocarbons developed during that era.
The preparation of chrysene-1,4-dione, also referred to as chrysene-1,4-quinone, typically involves the oxidation of chrysene. Early methods for the synthesis of quinones from aromatic hydrocarbons often utilized strong oxidizing agents.
General Experimental Protocol for Oxidation
The following is a generalized experimental protocol for the oxidation of chrysene to chrysene-1,4-dione, based on common early 20th-century oxidation methods for polycyclic aromatic hydrocarbons.
Materials:
-
Chrysene
-
Chromic acid (or other suitable oxidizing agent)
-
Glacial acetic acid
-
Ethanol
-
Water
Procedure:
-
A solution of chrysene in glacial acetic acid is prepared in a reaction flask.
-
The oxidizing agent, such as a solution of chromic acid in aqueous acetic acid, is added dropwise to the chrysene solution with stirring.
-
The reaction mixture is heated under reflux for a specified period. The progress of the reaction can be monitored by observing the color change.
-
After the reaction is complete, the mixture is cooled to room temperature and poured into a large volume of water to precipitate the crude product.
-
The precipitate is collected by filtration, washed thoroughly with water, and then with a small amount of ethanol to remove impurities.
-
The crude chrysene-1,4-dione is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and benzene.
Characterization: Early characterization of the synthesized chrysene-1,4-dione would have relied on classical methods such as melting point determination and elemental analysis to confirm the chemical formula.
This is a representative protocol based on historical synthetic methods. For specific reaction conditions, including molar ratios, temperatures, and reaction times, consulting the original literature is recommended.
Early Characterization Data
Quantitative data from early studies on chrysene-1,4-dione is scarce in readily available literature. However, based on the work of Fieser and contemporaries, the following represents the type of characterization data that would have been recorded.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₀O₂ | Calculated from elemental analysis |
| Molecular Weight | 258.27 g/mol | Calculated from atomic weights |
| Appearance | Yellow to orange crystalline solid | Observational data from early syntheses |
| Melting Point | Not specified in available abstracts | Would have been a key identifier |
| Solubility | Soluble in organic solvents | General property of similar compounds |
Biological Activity: An Early Perspective and Modern Insights
While specific early biological studies focusing solely on chrysene-1,4-dione are not extensively documented in the initial search, the broader context of research on polycyclic aromatic hydrocarbons (PAHs) from that period was concerned with their carcinogenic properties. Chrysene itself was a subject of such investigations.
More recent studies have shed light on the specific biological activity of chrysene-1,4-dione. It has been identified as a potent activator of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in the regulation of xenobiotic-metabolizing enzymes and other cellular processes.
Aryl Hydrocarbon Receptor (AhR) Activation
The following table summarizes modern quantitative data on the AhR activation potential of chrysene-1,4-dione. The EC-TCDD25 value represents the concentration of the compound that elicits 25% of the maximal response induced by 2,3,7,8-tetrachlorodibenz-p-dioxin (TCDD), a potent AhR agonist.
| Compound | Assay System | EC-TCDD25 (µM) |
| Chrysene-1,4-dione | Yeast-based reporter assay | 0.0097 |
| Chrysene-1,4-dione | Mouse hepatoma cell line | 1.9 |
This activity suggests that chrysene-1,4-dione can significantly interact with cellular signaling pathways, a property that would have been of interest to early researchers in the context of understanding the biological effects of PAHs.
Visualizing the Synthetic Pathway
The synthesis of chrysene-1,4-dione from chrysene can be represented as a straightforward oxidation reaction.
Caption: Synthetic pathway for the formation of chrysene-1,4-dione.
Logical Workflow for Early Investigation
The process of investigating a newly synthesized compound in the early 20th century would have followed a logical progression from synthesis to characterization and preliminary biological assessment.
Caption: Typical workflow for early studies of a new chrysene derivative.
This guide provides a condensed overview of the early studies on chrysene-1,4-dione, drawing from foundational synthetic work and contextualizing it with modern biological insights. For researchers and professionals in drug development, this historical perspective is valuable for understanding the chemical space of chrysene derivatives and for informing the design of new compounds with potential therapeutic applications.
References
An In-depth Technical Guide on the Physicochemical Properties of 1,4-Chrysenedione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 1,4-Chrysenedione (also known as 1,4-Chrysenequinone), a polycyclic aromatic quinone. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the fundamental characteristics of this compound. This guide covers available data on its physical and spectral properties, and explores its interaction with the Aryl Hydrocarbon Receptor (AhR) signaling pathway. Methodologies for key experimental procedures are also detailed to assist in further research and application.
Introduction
This compound is a quinone derivative of the polycyclic aromatic hydrocarbon chrysene. Its structure, featuring a fused four-ring system with two ketone functional groups, suggests potential for interesting chemical and biological activities. Understanding the physicochemical properties of this compound is fundamental for its application in various research and development contexts, particularly in medicinal chemistry and toxicology. This guide aims to consolidate the available information on this compound to serve as a valuable resource for the scientific community.
Physicochemical Properties
The physicochemical properties of this compound are summarized below. It is important to note that while some experimental data is available, other values are based on computational predictions and should be considered as such.
General and Physical Properties
This compound is described as a light yellow to brown crystalline powder[1]. Key physical and computed properties are presented in Table 1.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₀O₂ | PubChem[2] |
| Molecular Weight | 258.27 g/mol | PubChem[2] |
| Appearance | Light yellow to Brown powder to crystal | Guidechem[1] |
| Melting Point | 210-212 °C | ChemicalBook |
| Boiling Point | 499.5 ± 45.0 °C (Predicted) | ChemicalBook[3] |
| XLogP3 | 3.9 | PubChem (Computed) |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[2] |
Solubility
Experimentally determined quantitative solubility data for this compound in a range of solvents is limited. Qualitative information suggests it is slightly soluble in chloroform and very slightly soluble in ethyl acetate[3]. It is expected to have low solubility in water due to its polycyclic aromatic structure and nonpolar nature.
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Source |
| Chloroform | Slightly Soluble (Sonication may be required) | ChemicalBook[3] |
| Ethyl Acetate | Very Slightly Soluble (Sonication may be required) | ChemicalBook[3] |
| DMSO | 3.33 mg/mL (12.89 mM) (Sonication may be required) | TargetMol[4] |
Spectral Properties
Spectroscopic data is crucial for the identification and characterization of this compound.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The key absorptions would be from the C=O stretching of the ketone groups and the C=C stretching of the aromatic rings. The conjugation of the carbonyl groups with the aromatic system would shift the C=O stretching frequency to a lower wavenumber, typically in the range of 1655-1680 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings typically appear in the 1450-1600 cm⁻¹ region.
UV-Visible (UV-Vis) Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7-9 ppm) corresponding to the ten protons on the chrysene ring system. The specific chemical shifts and coupling patterns would depend on the electronic environment of each proton.
-
¹³C NMR: The carbon NMR spectrum would display signals for the 18 carbon atoms. The carbonyl carbons of the ketone groups are expected to resonate at the downfield region of the spectrum (typically δ 180-200 ppm). The remaining signals would correspond to the sp² hybridized carbons of the aromatic rings.
Biological Activity and Signaling Pathways
Aryl Hydrocarbon Receptor (AhR) Activation
A significant biological activity of this compound is its role as an activator of the Aryl Hydrocarbon Receptor (AhR)[1][4]. The AhR is a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, cell growth, and differentiation[8][9][10].
The canonical AhR signaling pathway is initiated by the binding of a ligand, such as this compound, to the cytosolic AhR, which is in a complex with chaperone proteins like heat shock protein 90 (Hsp90). Ligand binding leads to a conformational change, causing the complex to translocate into the nucleus. In the nucleus, the AhR dissociates from its chaperones and heterodimerizes with the AhR nuclear translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation. These target genes often include cytochrome P450 enzymes (e.g., CYP1A1, CYP1A2, CYP1B1), which are involved in the metabolism of foreign compounds[8][11][12].
Cytotoxicity
While specific cytotoxicity data for this compound is not extensively available in the reviewed literature, polycyclic aromatic quinones as a class are known to exhibit cytotoxic effects. Their toxicity can be mediated through various mechanisms, including the generation of reactive oxygen species (ROS) leading to oxidative stress, and covalent binding to cellular macromolecules such as DNA and proteins[13][14]. The activation of the AhR pathway can also contribute to toxic outcomes. Further studies are required to determine the specific cytotoxic profile of this compound.
Experimental Protocols
The following sections outline general methodologies for determining the key physicochemical properties discussed in this guide. These protocols can be adapted for the specific analysis of this compound.
Melting Point Determination
The melting point can be determined using a capillary melting point apparatus[15].
Workflow:
-
Sample Preparation: A small amount of the finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.
Solubility Determination
The equilibrium solubility can be determined using the shake-flask method[16][17].
Workflow:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.
-
Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Spectral Analysis
5.3.1. FTIR Spectroscopy For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used[7][11].
-
ATR-FTIR: A small amount of the powder is placed directly on the ATR crystal, and pressure is applied to ensure good contact.
-
KBr Pellet: The sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
5.3.2. UV-Vis Spectroscopy A solution of this compound is prepared in a suitable transparent solvent (e.g., ethanol, acetonitrile). The absorbance is measured over a range of wavelengths (e.g., 200-800 nm) using a spectrophotometer[18][19].
5.3.3. NMR Spectroscopy A sample of this compound (typically 1-10 mg for ¹H NMR, 10-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube[20][21]. The spectra are then acquired on an NMR spectrometer.
Conclusion
This compound is a polycyclic aromatic quinone with a defined set of physicochemical properties, although some experimental data, particularly for boiling point and quantitative solubility, remain to be fully elucidated. Its most notable biological activity identified to date is the activation of the Aryl Hydrocarbon Receptor, implicating it in cellular metabolic and signaling pathways that are of significant interest in toxicology and drug development. The information and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the properties and potential applications of this compound. Further research is warranted to fully characterize its solubility profile, spectral properties, and to explore its cytotoxic potential and other biological activities in greater detail.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C18H10O2 | CID 180933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,4-CHRYSENEQUINONE price,buy 1,4-CHRYSENEQUINONE - chemicalbook [chemicalbook.com]
- 4. 1,4-Chrysenequinone | AhR | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Absorption spectra of the radical ions of quinones: a pulse radiolysis study - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polycyclic aromatic hydrocarbons and their quinones modulate the metabolic profile and induce DNA damage in human alveolar and bronchiolar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. researchgate.net [researchgate.net]
- 19. UV-Vis spectrophotometry of quinone flow battery electrolyte for in situ monitoring and improved electrochemical modeling of potential and quinhydrone formation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. researchgate.net [researchgate.net]
The Discovery of 1,4-Chrysenedione as an Aryl Hydrocarbon Receptor Activator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aryl hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a pivotal role in mediating cellular responses to a variety of environmental and endogenous compounds. Historically recognized for its role in the toxic effects of dioxins and other pollutants, the AhR is now understood to be a crucial regulator of diverse physiological processes, including immune responses, cell differentiation, and xenobiotic metabolism. The identification of novel AhR activators is of significant interest for both toxicological screening and the development of new therapeutic agents. This technical guide focuses on the discovery of 1,4-chrysenedione, a polycyclic aromatic quinone, as a potent activator of the AhR, providing an in-depth overview of the quantitative data, experimental methodologies, and signaling pathways involved.
Core Findings: this compound as a Novel AhR Activator
Research has identified this compound as a significant activator of the Aryl hydrocarbon Receptor. Its activity has been quantified in multiple bioassay systems, demonstrating its potency in initiating the AhR signaling cascade. The key findings are summarized in the data tables below, comparing the activity of this compound to other polycyclic aromatic compounds (PACs).
Data Presentation
Table 1: AhR Activation by this compound and Other Selected Polycyclic Aromatic Compounds
| Compound | Assay System | Endpoint | Value | Reference |
| This compound | Yeast Reporter Assay (Human AhR) | ECTCDD25 | 9.7 nM | [1][2] |
| This compound | Mouse Hepatoma (H1L1.1c2) CALUX Assay | ECTCDD25 | 1.9 µM | [1][2] |
| 5,12-Naphthacenequinone | Mouse Hepatoma (H1L1.1c2) CALUX Assay | High AhR Activity | - | [3] |
| 7,12-Benz[a]anthracenequinone | Mouse Hepatoma (H1L1.1c2) CALUX Assay | High AhR Activity | - | [3] |
| Benzo[a]pyrene | Mouse Hepatoma (H1L1.1c2) CALUX Assay | Higher AhR Activity than this compound | - | [3] |
*ECTCDD25: The concentration of a compound that produces a response equivalent to 25% of the maximal response induced by 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).
Signaling Pathways and Experimental Workflows
The identification of this compound as an AhR activator relies on understanding the canonical AhR signaling pathway and the experimental workflows designed to measure its activation.
AhR Signaling Pathway
Upon binding to a ligand such as this compound, the cytosolic AhR complex undergoes a conformational change, leading to its translocation into the nucleus. In the nucleus, AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes, initiating their transcription.
Experimental Workflow for AhR Activator Screening
The discovery of this compound as an AhR activator involved a multi-step experimental process, beginning with the preparation of the compound and followed by cell-based reporter gene assays to quantify AhR activation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the discovery of this compound as an AhR activator. These protocols are based on the general procedures for yeast reporter gene assays and the Chemical-Activated LUciferase gene eXpression (CALUX) assay.
Yeast Reporter Gene Assay for Human AhR Activity
This assay utilizes a genetically engineered yeast strain that expresses the human AhR and the AhR nuclear translocator (ARNT). The yeast also contains a reporter plasmid where the expression of a reporter gene, such as β-galactosidase, is under the control of DREs.
1. Yeast Strain and Plasmids:
-
Yeast Strain: Saccharomyces cerevisiae strain engineered to express human AhR and ARNT.
-
Reporter Plasmid: A plasmid containing a DRE-driven promoter upstream of a reporter gene (e.g., lacZ encoding β-galactosidase).
2. Reagents:
-
Yeast growth medium (e.g., YPD: 1% yeast extract, 2% peptone, 2% dextrose).
-
Selective medium for plasmid maintenance.
-
This compound and other test compounds dissolved in a suitable solvent (e.g., DMSO).
-
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) as a positive control.
-
Lysis buffer and substrate for β-galactosidase activity measurement (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG).
3. Protocol:
-
Inoculate a single colony of the engineered yeast strain into selective medium and grow overnight at 30°C with shaking.
-
Dilute the overnight culture into fresh medium and grow to the mid-logarithmic phase.
-
Dispense the yeast culture into a 96-well plate.
-
Add serial dilutions of this compound, TCDD (positive control), and solvent (negative control) to the wells. The final solvent concentration should be kept constant (e.g., 1%).
-
Incubate the plate at 30°C for a specified period (e.g., 24 hours).
-
After incubation, lyse the yeast cells.
-
Add the β-galactosidase substrate (ONPG) and incubate until a yellow color develops.
-
Stop the reaction and measure the absorbance at 420 nm using a plate reader.
-
Calculate the β-galactosidase activity and normalize it to cell density (OD600).
-
Generate dose-response curves and calculate the ECTCDD25 value for this compound.
Mouse Hepatoma (H1L1.1c2) CALUX Assay
This cell-based bioassay uses a mouse hepatoma cell line (H1L1.1c2) that is stably transfected with a luciferase reporter gene under the control of DREs.
1. Cell Line:
-
H1L1.1c2: A mouse hepatoma cell line containing a stably integrated DRE-driven firefly luciferase reporter plasmid.
2. Reagents:
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound and other test compounds dissolved in DMSO.
-
TCDD as a positive control.
-
Luciferase assay reagent containing luciferin.
3. Protocol:
-
Culture H1L1.1c2 cells in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells into a white, clear-bottom 96-well plate at a density of approximately 1.5 x 105 cells/well.[1][2]
-
Allow the cells to attach and grow for 24 hours.
-
Remove the culture medium and replace it with fresh medium containing serial dilutions of this compound, TCDD, and a solvent control (final DMSO concentration of 1%).[1][2]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[1][2]
-
After incubation, visually inspect the cells under a microscope to confirm viability.[1][2]
-
Add the luciferase assay reagent containing luciferin to each well.[1][2]
-
Measure the luminescence using a luminometer. The light output is reported in relative light units (RLU).[1][2]
-
Construct dose-response curves and determine the ECTCDD25 value for this compound.
Conclusion
The identification of this compound as a potent activator of the Aryl hydrocarbon Receptor expands the repertoire of known AhR ligands and highlights the importance of oxygenated polycyclic aromatic hydrocarbons in mediating AhR-dependent cellular responses. The experimental methodologies detailed in this guide, particularly the yeast reporter gene assay and the CALUX bioassay, provide robust and sensitive platforms for the screening and characterization of novel AhR modulators. This information is critical for researchers in the fields of toxicology, pharmacology, and drug development, as it provides a foundation for further investigation into the biological effects of this compound and the development of new chemical entities targeting the AhR signaling pathway.
References
- 1. Identifying Chemicals and Mixtures of Potential Biological Concern Detected in Passive Samplers from Great Lakes Tributaries Using High‐Throughput Data and Biological Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification methods of determining brewer’s and pharmaceutical yeast cell viability: accuracy and impact of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chrysene Core: A Technical Guide to Synthesis, Biological Activity, and Photophysical Properties of Chrysene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysene, a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings, forms the structural backbone for a range of derivatives with significant potential in medicinal chemistry and materials science. While the parent compound, chrysene, is recognized for its carcinogenic properties, targeted chemical modifications have yielded derivatives with promising therapeutic activities, particularly in the realm of oncology. Furthermore, the unique photophysical characteristics of substituted chrysenes have positioned them as compelling candidates for applications in organic electronics. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and photophysical properties of chrysene derivatives, with a focus on their potential as anticancer agents and advanced materials.
Synthesis of Chrysene Derivatives
The synthesis of chrysene derivatives often begins with the construction of the core chrysene scaffold, which can be achieved through various methods, including the oxidative photocyclization of stilbene derivatives and Diels-Alder reactions. Subsequent functionalization allows for the introduction of diverse substituents, enabling the fine-tuning of the molecule's properties.
General Synthetic Workflow
A common strategy for synthesizing functionalized chrysene derivatives involves a multi-step process that starts from readily available precursors. This workflow can be generalized as follows:
Experimental Protocols
1. Synthesis of Methoxy Dibenzofluorene Derivatives (A Precursor to Chrysene Analogs)
-
Reaction: Alkylation, cyclodehydration, and aromatization in a one-pot operation.
-
Procedure: A new methoxy dibenzofluorene is synthesized through a sequence of alkylation, cyclodehydration, and aromatization reactions performed in a single pot.[1] This is followed by aromatic nitration, catalytic hydrogenation, coupling with a side chain, and reduction to produce various derivatives.[1] The benzylic position of the hydrocarbon with the side chain can be oxidized and reduced to generate further analogs.[1]
2. Microwave-Assisted Nitration of Chrysene
-
Reactants: Chrysene or pyrene (1 mmol), montmorillonite KSF clay (500 mg), and bismuth nitrate pentahydrate (1 mmol).
-
Solvent: Anhydrous dichloromethane (10 ml).
-
Procedure: The reactants are added to a suspension of bismuth nitrate in dichloromethane. The solvent is evaporated under reduced pressure, and the reaction mixture is irradiated in a microwave for 6 minutes (in 2-minute intervals). The reaction progress is monitored by TLC. Upon completion, the mixture is washed with dichloromethane, and the solvent is evaporated to yield the nitrated product.[2]
Anticancer Activity of Chrysene Derivatives
The cytotoxic properties of chrysene and its derivatives have been a subject of significant investigation. While chrysene itself is a known carcinogen, its metabolites and specifically designed derivatives have shown potential as anticancer agents.[3] The mechanism of action is often attributed to their ability to intercalate with DNA and induce apoptosis in cancer cells.[2]
In Vitro Cytotoxicity Data
Several studies have evaluated the in vitro anticancer activity of chrysene derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Methoxy dibenzofluorene derivative 7 | B-16 | 7.9 | [1] |
| Methoxy dibenzofluorene derivative 7 | HL-60 | >33 | [1] |
| Methoxy dibenzofluorene derivative 7 | MCF-7 | 15.3 | [1] |
| Methoxy dibenzofluorene derivative 7 | PC-3 | 1.8 | [1] |
| Methoxy dibenzofluorene derivative 8a | B-16 | 2.5 | [1] |
| Methoxy dibenzofluorene derivative 8a | HL-60 | 1.2 | [1] |
| Methoxy dibenzofluorene derivative 8a | MCF-7 | 3.6 | [1] |
| Methoxy dibenzofluorene derivative 8a | PC-3 | 0.9 | [1] |
| Methoxy dibenzofluorene derivative 8b | B-16 | 4.6 | [1] |
| Methoxy dibenzofluorene derivative 8b | HL-60 | 1.9 | [1] |
| Methoxy dibenzofluorene derivative 8b | MCF-7 | 6.8 | [1] |
| Methoxy dibenzofluorene derivative 8b | PC-3 | 1.1 | [1] |
| Methoxy dibenzofluorene derivative 9a | B-16 | 2.1 | [1] |
| Methoxy dibenzofluorene derivative 9a | HL-60 | 0.8 | [1] |
| Methoxy dibenzofluorene derivative 9a | MCF-7 | 2.9 | [1] |
| Methoxy dibenzofluorene derivative 9a | PC-3 | 0.7 | [1] |
| Methoxy dibenzofluorene derivative 9b | B-16 | 3.9 | [1] |
| Methoxy dibenzofluorene derivative 9b | HL-60 | 1.5 | [1] |
| Methoxy dibenzofluorene derivative 9b | MCF-7 | 5.2 | [1] |
| Methoxy dibenzofluorene derivative 9b | PC-3 | 0.9 | [1] |
| Methoxy dibenzofluorene derivative 10a | B-16 | 3.2 | [1] |
| Methoxy dibenzofluorene derivative 10a | HL-60 | 1.1 | [1] |
| Methoxy dibenzofluorene derivative 10a | MCF-7 | 4.1 | [1] |
| Methoxy dibenzofluorene derivative 10a | PC-3 | 0.8 | [1] |
| Methoxy dibenzofluorene derivative 10b | B-16 | 2.8 | [1] |
| Methoxy dibenzofluorene derivative 10b | HL-60 | 0.9 | [1] |
| Methoxy dibenzofluorene derivative 10b | MCF-7 | 3.5 | [1] |
| Methoxy dibenzofluorene derivative 10b | PC-3 | 0.7 | [1] |
| Pyrenyl ether derivative 3 | HT-29 | Better than cisplatin | [2] |
| Pyrenyl ether derivative 3 | HeLa | Better than cisplatin | [2] |
Proposed Mechanism of Carcinogenicity and Anticancer Action
The carcinogenicity of chrysene is linked to its metabolic activation to reactive intermediates, such as diol-epoxides, which can covalently bind to DNA, leading to mutations.[3] This same reactivity, however, can be harnessed for therapeutic purposes. The planar structure of chrysene derivatives allows them to intercalate between DNA base pairs, disrupting DNA replication and transcription, and ultimately leading to apoptosis in rapidly dividing cancer cells.
Photophysical Properties of Chrysene Derivatives
Substituted chrysenes have garnered interest for their unique photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other organic electronic devices. The introduction of various functional groups onto the chrysene core can significantly alter their absorption and emission characteristics.
Key Photophysical Parameters
The photophysical properties of several 3,6,9,12-tetrasubstituted chrysene derivatives have been characterized, revealing their potential as blue fluorescent emitters.
| Compound | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Reference |
| 6a | 296, 362, 381, 403 | 425 | 0.61 | [4] |
| 6b | 297, 364, 383, 405 | 428 | 0.75 | [4] |
| 6c | 298, 366, 385, 408 | 431 | 0.81 | [4] |
| 6d | 300, 370, 389, 412 | 435 | 0.87 | [4] |
| 6e | 315, 388, 410 | 433 | 0.44 | [4] |
| 6f | 318, 395, 418 | 441 | 0.52 | [4] |
| 6g | 344, 433 | 470 | 0.78 | [4] |
These derivatives exhibit blue fluorescent emission in the range of 401–471 nm with high quantum yields.[4] The presence of aryl, alkynyl, and amino substituents significantly affects the HOMO and LUMO energy levels, leading to bathochromic shifts in their absorption and emission spectra compared to unsubstituted chrysene.[4]
Conclusion and Future Outlook
Chrysene derivatives represent a versatile class of compounds with significant potential in both oncology and materials science. While challenges remain, particularly concerning the toxicity of some derivatives, ongoing research into structure-activity relationships is paving the way for the design of safer and more potent therapeutic agents. The tunable photophysical properties of substituted chrysenes also open up exciting avenues for the development of next-generation organic electronic devices. Further exploration of novel synthetic methodologies and a deeper understanding of the biological and photophysical mechanisms at play will be crucial in fully realizing the potential of this fascinating class of molecules.
References
An In-depth Technical Guide to Understanding the Mechanism of Aryl Hydrocarbon Receptor (AhR) Activation by 1,4-Chrysenedione
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides a comprehensive framework for elucidating the molecular mechanism by which 1,4-Chrysenedione activates the Aryl Hydrocarbon Receptor (AhR). It outlines the requisite experimental protocols, data presentation formats, and conceptual diagrams to guide research in this area.
Introduction to AhR and its Activation
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that belongs to the basic helix-loop-helix Per-ARNT-Sim (bHLH-PAS) family of proteins.[1][2] Initially identified for its role in mediating the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the AhR is now recognized for its involvement in a wide array of physiological and pathophysiological processes, including immune regulation, cell differentiation, and carcinogenesis.[3][4][5][6]
Ligand binding to the cytosolic AhR complex triggers a conformational change, leading to its translocation into the nucleus.[7] In the nucleus, AhR dissociates from its chaperone proteins and heterodimerizes with the AhR Nuclear Translocator (ARNT).[8] This AhR/ARNT complex then binds to specific DNA sequences known as Dioxin-Responsive Elements (DREs) or Xenobiotic-Responsive Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription. A primary and well-characterized target gene is Cytochrome P450 1A1 (CYP1A1), the induction of which is a hallmark of AhR activation.
Understanding the interaction of novel compounds, such as this compound, with the AhR is crucial for assessing their potential toxicological impact and therapeutic applications.
Data Presentation: Quantitative Analysis of this compound Activity
To systematically evaluate the activity of this compound as an AhR agonist, quantitative data from various assays should be collected and organized. The following tables provide a template for summarizing such experimental findings.
Note: The data presented in these tables are hypothetical and serve as placeholders to illustrate the format for reporting experimental results.
Table 1: In Vitro AhR Activation by this compound in a Reporter Gene Assay
| Compound | Cell Line | EC50 (nM) | Max Induction (Fold Change) |
| This compound | HepG2 | [Experimental Value] | [Experimental Value] |
| TCDD (Positive Control) | HepG2 | 0.1 | 100 |
Table 2: Induction of Endogenous AhR Target Gene (CYP1A1) Expression
| Compound | Cell Line | Treatment Time (hr) | EC50 (nM) for CYP1A1 mRNA induction |
| This compound | Primary Human Hepatocytes | 24 | [Experimental Value] |
| TCDD (Positive Control) | Primary Human Hepatocytes | 24 | 0.5 |
Table 3: Competitive Ligand Binding Affinity for the AhR
| Compound | Receptor Source | IC50 (nM) | Calculated Ki (nM) |
| This compound | Human Liver Cytosol | [Experimental Value] | [Experimental Value] |
| TCDD (Positive Control) | Human Liver Cytosol | 1.0 | 0.5 |
Experimental Protocols
Detailed methodologies are critical for the reproducible and accurate assessment of this compound's effect on the AhR signaling pathway.
AhR Luciferase Reporter Gene Assay
This assay quantitatively measures the ability of a test compound to activate the AhR signaling pathway, resulting in the expression of a reporter gene (luciferase) under the control of DREs.
Materials:
-
Human hepatoma cell line (e.g., HepG2) stably transfected with a DRE-driven luciferase reporter plasmid.
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics.
-
This compound stock solution (in DMSO).
-
TCDD (positive control) stock solution (in DMSO).
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Plate the reporter cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and TCDD in cell culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Reading: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary. Plot the fold induction over vehicle control against the log concentration of the compound and determine the EC50 value using a non-linear regression analysis.
CYP1A1 Gene Expression Analysis (qRT-PCR)
This assay measures the induction of an endogenous AhR target gene, CYP1A1, at the mRNA level.
Materials:
-
Human primary hepatocytes or a suitable cell line (e.g., HepG2).
-
Cell culture medium.
-
This compound and TCDD.
-
RNA extraction kit.
-
Reverse transcription kit.
-
qPCR master mix and primers for CYP1A1 and a housekeeping gene (e.g., GAPDH).
-
Real-time PCR instrument.
Procedure:
-
Cell Culture and Treatment: Culture the cells to 70-80% confluency and treat with various concentrations of this compound or TCDD for a predetermined time (e.g., 24 hours).
-
RNA Isolation: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using primers for CYP1A1 and the housekeeping gene.
-
Data Analysis: Calculate the relative expression of CYP1A1 mRNA using the ΔΔCt method, normalized to the housekeeping gene and relative to the vehicle control.
Competitive Ligand Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the AhR, providing a measure of its binding affinity.
Materials:
-
Cytosolic extracts containing the AhR (e.g., from human liver or cell lines).
-
Radiolabeled AhR ligand (e.g., [3H]TCDD).
-
This compound and unlabeled TCDD.
-
Scintillation fluid and counter.
Procedure:
-
Binding Reaction: In a microcentrifuge tube, combine the cytosolic extract with a fixed concentration of [3H]TCDD and varying concentrations of this compound or unlabeled TCDD.
-
Incubation: Incubate the mixture for a sufficient time to reach equilibrium (e.g., 2 hours at 4°C).
-
Separation of Bound and Unbound Ligand: Separate the protein-bound ligand from the free ligand using a method such as hydroxylapatite adsorption or size-exclusion chromatography.
-
Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC50 value and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Visualizations: Signaling Pathways and Experimental Workflows
Visual diagrams are essential for conceptualizing the complex biological processes and experimental designs.
References
- 1. The Aryl Hydrocarbon Receptor: Connecting Immunity to the Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aryl hydrocarbon receptor: The master regulator of immune responses in allergic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tapinarof Is a Natural AhR Agonist that Resolves Skin Inflammation in Mice and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human response to dioxin: aryl hydrocarbon receptor (AhR) molecular structure, function, and dose-response data for enzyme induction indicate an impaired human AhR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of CYP1A1 and CYP1A2 expressions by prototypic and atypical inducers in the human lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. And Now for Something Completely Different: Diversity in Ligand-Dependent Activation of Ah Receptor Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of cytochrome P450 (CYP)1A1, CYP1A2, and CYP3A4 but not of CYP2C9, CYP2C19, multidrug resistance (MDR-1) and multidrug resistance associated protein (MRP-1) by prototypical inducers in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Biological Screening of 1,4-Chrysenedione: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data on the comprehensive biological screening of 1,4-Chrysenedione is limited. This document summarizes the existing information, primarily focusing on its activity as an aryl hydrocarbon receptor (AhR) activator, and provides context based on the biological activities of structurally related chrysene derivatives. Further extensive screening is required to fully elucidate the pharmacological profile of this compound.
Introduction
This compound, also known as 1,4-chrysenequinone, is a polycyclic aromatic quinone. As a member of the chrysene family of compounds, it holds potential for biological activity, given that various chrysene derivatives have been investigated for their cytotoxic and anticancer properties. However, the initial biological screening data for this compound itself is sparse. This technical guide consolidates the available data on its known biological interactions and outlines potential avenues for further investigation based on the activities of related compounds. The primary reported activity of this compound is the activation of the aryl hydrocarbon receptor (AhR), a key regulator of cellular responses to environmental stimuli.
Aryl Hydrocarbon Receptor (AhR) Activation
The most definitive biological activity reported for this compound is its role as an activator of the aryl hydrocarbon receptor (AhR). The AhR is a ligand-activated transcription factor involved in the regulation of genes responsible for metabolizing xenobiotics, and it also plays a role in various physiological and pathological processes, including immune responses and carcinogenesis.
Quantitative Data for AhR Activation
The AhR ligand activity of this compound has been quantified in yeast and mouse hepatoma cell systems. The activity is expressed as ECTCDD25, which is the concentration of the compound that elicits 25% of the maximal response induced by the potent AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).
| Compound | Assay System | Parameter | Value | Reference |
| This compound | Yeast (Saccharomyces cerevisiae) | ECTCDD25 | 9.7 nM | [1] |
| This compound | Mouse Hepatoma (H1L1.1c2) cells | ECTCDD25 | 1.9 µM | [1] |
Experimental Protocol: AhR Reporter Gene Assay
The following is a generalized protocol for determining AhR activation using a luciferase reporter gene assay, based on standard methodologies.
Objective: To quantify the ability of this compound to activate the aryl hydrocarbon receptor in a cell-based assay.
Materials:
-
Mouse hepatoma (H1L1.1c2) cells, stably transfected with a luciferase reporter gene under the control of an AhR-responsive element.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
This compound (test compound).
-
2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) as a positive control.
-
Dimethyl sulfoxide (DMSO) as a vehicle control.
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed H1L1.1c2 cells into 96-well plates at a density that allows for 80-90% confluency at the time of the assay. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
-
Prepare a dilution series of TCDD as a positive control and a vehicle control containing only DMSO.
-
Remove the old medium from the cells and add the medium containing the test compound, positive control, or vehicle control.
-
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Activity Measurement:
-
After incubation, visually inspect the cells for any signs of cytotoxicity.
-
Remove the culture medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to a measure of cell viability if necessary (e.g., using a parallel MTT assay).
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Plot a dose-response curve and determine the EC50 or other relevant parameters, such as the ECTCDD25.
-
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The following diagram illustrates the canonical AhR signaling pathway. Upon binding of a ligand such as this compound, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the DNA, leading to the transcription of target genes.
Potential Anticancer Activity of Chrysene Derivatives
Cytotoxicity of Chrysene Derivatives
Several studies have reported the synthesis and in vitro anticancer activity of various chrysene derivatives. The following table summarizes some of these findings.
| Chrysene Derivative | Cell Line(s) | Activity | Reference |
| Novel 6,12-disubstituted chrysenes | Various tumor cell lines | Potent anticancer agents in vitro and in vivo | [2] |
| Dibenzo[c,p]chrysene | MCF-7 (human breast adenocarcinoma) | Low cytotoxicity (undisturbed cell proliferation up to 4.5 µM) | [3][4] |
| 5-Methylchrysene | Not specified | Reported to be a strong carcinogen and tumor initiator |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used for initial cytotoxicity screening.
Objective: To determine the cytotoxic effect of this compound on a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116).
-
Cell culture medium appropriate for each cell line.
-
This compound.
-
Doxorubicin or another standard anticancer drug as a positive control.
-
DMSO as a vehicle control.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound, the positive control, and the vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Proposed Experimental Workflow for Initial Biological Screening
The following diagram outlines a logical workflow for the initial biological screening of a compound like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of the genotoxicity of dibenzo[c,p]chrysene in human carcinoma MCF-7 cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the genotoxicity of dibenzo[c,p]chrysene in human carcinoma MCF-7 cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
Methodological & Application
Application Note: A Protocol for the Synthesis of 1,4-Chrysenedione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a detailed experimental protocol for the synthesis of 1,4-chrysenedione, a polycyclic aromatic quinone. The synthesis is based on the oxidation of chrysene. This protocol provides a comprehensive guide for the preparation of this compound, which is valuable for research in medicinal chemistry and materials science.
Introduction
This compound, also known as chrysene-1,4-quinone, is a polycyclic aromatic dione with the molecular formula C₁₈H₁₀O₂.[1] Quinones derived from polycyclic aromatic hydrocarbons are of significant interest due to their potential biological activities and applications in materials science. This document provides a detailed experimental protocol for the synthesis of this compound via the oxidation of chrysene.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₀O₂ | [1] |
| Molecular Weight | 258.27 g/mol | |
| Appearance | Orange to Dark Orange Solid | |
| Melting Point | 210-212 °C | |
| IUPAC Name | chrysene-1,4-dione | [1] |
| CAS Number | 100900-16-1 | [1] |
Experimental Protocol: Synthesis of this compound via Oxidation of Chrysene
This protocol describes the oxidation of chrysene to this compound using chromium trioxide in acetic acid. This method is adapted from general procedures for the oxidation of polycyclic aromatic hydrocarbons.[2]
Materials:
-
Chrysene (C₁₈H₁₂)
-
Chromium trioxide (CrO₃)
-
Glacial acetic acid (CH₃COOH)
-
Sodium bisulfite (NaHSO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2.28 g (10 mmol) of chrysene in 100 mL of glacial acetic acid. Stir the mixture at room temperature until the chrysene is completely dissolved.
-
Addition of Oxidant: To the stirred solution, cautiously add 4.00 g (40 mmol) of chromium trioxide in small portions over 30 minutes. The addition is exothermic, and the temperature of the reaction mixture may increase.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain it at this temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into 300 mL of ice-cold water. A precipitate may form.
-
Reduction of Excess Oxidant: To quench the excess chromium trioxide, add a saturated aqueous solution of sodium bisulfite dropwise until the orange-brown color of the solution disappears, and a greenish precipitate of chromium salts is observed.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash them with water (2 x 150 mL) and then with a saturated sodium bicarbonate solution (2 x 150 mL) to remove any remaining acetic acid. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (starting with 100% hexane and gradually increasing the polarity to 10% ethyl acetate in hexane). Collect the fractions containing the desired product (identified by TLC).
-
Isolation of Product: Combine the pure fractions and evaporate the solvent to yield this compound as an orange to dark orange solid.
Expected Yield: 60-70%
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Chromium trioxide is a strong oxidizing agent and is highly toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.
-
Always add reagents slowly and control the reaction temperature to avoid uncontrolled exothermic reactions.
Characterization Data
| Data Type | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.50-8.90 (m, 10H, Ar-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 122-145 (Ar-C), 180-185 (C=O) |
| Mass Spec (EI) | m/z: 258.07 [M]⁺ |
| IR (KBr) | ν (cm⁻¹): 1670-1690 (C=O stretching), 1580-1600 (C=C aromatic stretching) |
Discussion
The described protocol provides a plausible method for the synthesis of this compound. The choice of chromium trioxide as the oxidizing agent is based on its known ability to oxidize benzylic positions and aromatic rings. The reaction conditions, including the use of glacial acetic acid as a solvent and reflux temperature, are typical for such oxidations. Purification by column chromatography is essential to isolate the desired 1,4-dione from potential side products, such as other isomeric quinones or over-oxidized products. Researchers should be aware that the regioselectivity of the oxidation of chrysene can be influenced by the specific reaction conditions, and optimization may be required to maximize the yield of the 1,4-dione.
Logical Relationship of Synthesis Steps
Caption: Logical flow of the this compound synthesis.
References
Application Notes and Protocols for the Quantification of 1,4-Chrysenedione
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 1,4-chrysenedione, a polycyclic aromatic quinone and an activator of the aryl hydrocarbon receptor (AhR), is critical for various pharmacological and toxicological studies.[1][] This document provides detailed application notes and experimental protocols for the quantification of this compound in various sample matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
I. Method Selection and Comparison
The choice of an analytical method for this compound quantification depends on the required sensitivity, selectivity, and the complexity of the sample matrix. HPLC-UV offers a robust and cost-effective method for routine analysis, while LC-MS/MS provides superior sensitivity and specificity, making it ideal for complex biological matrices and low-level detection.
Table 1: Comparison of Analytical Methods for this compound Quantification
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance | Separation by chromatography, detection by mass-to-charge ratio |
| Linearity (R²) | Typically ≥ 0.998 | Typically ≥ 0.999 |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~0.1-1 ng/mL |
| Limit of Quantification (LOQ) | ~50-150 ng/mL | ~0.5-5 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 5% | < 3% |
| Selectivity | Moderate; susceptible to co-eluting interferences | High; specific detection based on mass transitions |
| Matrix Effect | Low to moderate | Can be significant; requires careful management |
| Instrumentation Cost | Lower | Higher |
| Throughput | High | High |
II. Experimental Workflow
The general workflow for the quantification of this compound involves sample preparation, chromatographic separation, detection, and data analysis.
Caption: General experimental workflow for this compound quantification.
III. Detailed Experimental Protocols
A. Protocol 1: Quantification of this compound by HPLC-UV
This protocol is suitable for the quantification of this compound in relatively clean sample matrices, such as in vitro assay solutions or simple formulations.
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
Internal Standard (IS), e.g., Chrysene (optional, but recommended)
2. Instrumentation
-
HPLC system with a UV/Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
3. Preparation of Standard and Sample Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of ACN.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Internal Standard Stock Solution (1 mg/mL): If using, prepare a stock solution of the internal standard in ACN.
-
Sample Preparation:
-
For liquid samples, dilute with the mobile phase to fall within the calibration range.
-
For solid samples, perform an extraction using a suitable solvent like ACN or MeOH, followed by centrifugation and filtration of the supernatant.
-
4. Chromatographic Conditions
-
Mobile Phase: Isocratic elution with ACN:Water (70:30, v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 268 nm.
-
Run Time: 10 minutes.
5. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).
-
Quantify the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
B. Protocol 2: Quantification of this compound by LC-MS/MS
This protocol provides a highly sensitive and selective method for the quantification of this compound in complex biological matrices such as plasma or tissue homogenates.
1. Materials and Reagents
-
Same as Protocol 1, but with LC-MS grade solvents and reagents.
-
This compound-d8 or a suitable stable isotope-labeled internal standard (SIL-IS) is highly recommended.
2. Instrumentation
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UPLC/UHPLC system for faster analysis.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
3. Preparation of Standard and Sample Solutions
-
Stock and Working Solutions: Prepare as in Protocol 1, but at lower concentrations suitable for LC-MS/MS (e.g., 0.1 ng/mL to 100 ng/mL).
-
Sample Preparation (Protein Precipitation for Plasma):
-
To 50 µL of plasma sample, add 150 µL of ice-cold ACN containing the SIL-IS.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial for injection.
-
4. LC-MS/MS Conditions
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI positive.
-
Mass Spectrometry Parameters:
-
Precursor Ion (Q1): m/z 259.1 (for this compound [M+H]⁺).
-
Product Ions (Q3): Optimize for specific fragments (e.g., m/z 231.1, 202.1).
-
Collision Energy: Optimize for each transition.
-
Dwell Time: 100 ms.
-
5. Data Analysis and Quantification
-
Quantify this compound using the peak area ratio of the analyte to the SIL-IS.
-
Construct a calibration curve by plotting the peak area ratio against the concentration.
-
Perform a weighted (e.g., 1/x²) linear regression.
IV. Signaling Pathway Context
This compound is known to be an activator of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. Understanding this interaction is crucial for interpreting the biological effects of this compound.
Caption: Activation of the AhR signaling pathway by this compound.
References
Application Note: Preparing 1,4-Chrysenedione for NMR Spectroscopy
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structures.[1] For complex molecules like 1,4-chrysenedione, a polycyclic aromatic hydrocarbon (PAH), obtaining high-quality, interpretable NMR spectra is critically dependent on meticulous sample preparation.[2] Improper preparation can lead to poor spectral resolution, broad lines, and the presence of interfering signals, ultimately compromising the accuracy of structural analysis.[3] This document provides a detailed protocol for the preparation of this compound samples for both ¹H and ¹³C NMR analysis, aimed at researchers, scientists, and professionals in drug development.
Quantitative Data and Recommended Parameters
The selection of an appropriate solvent and sample concentration is crucial for successful NMR analysis. The following table summarizes the recommended parameters for this compound.
| Parameter | ¹H NMR | ¹³C NMR | Rationale |
| Analyte Concentration | 5–25 mg | 20–100 mg (or a saturated solution) | ¹³C NMR is significantly less sensitive than ¹H NMR, thus requiring a higher concentration for a good signal-to-noise ratio within a reasonable time. |
| Solvent Volume | ~0.6–0.7 mL | ~0.6–0.7 mL | This volume ensures a sample depth of about 4-5 cm in a standard 5 mm NMR tube, which is optimal for most spectrometers.[4][5] |
| Recommended Solvents | Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) | Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) | CDCl₃ is a common non-polar solvent suitable for many organic compounds.[1][6] DMSO-d₆ is a polar aprotic solvent with excellent dissolving power for a wide range of substances.[1][3][6] The choice depends on the solubility of this compound. |
| Internal Standard | Tetramethylsilane (TMS) at 0 ppm | Tetramethylsilane (TMS) at 0 ppm | TMS is the standard reference for both ¹H and ¹³C NMR.[7][8] |
Expected Chemical Shifts (δ) in ppm
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
| ¹H | Aromatic Protons (Ar-H) | 7.0–9.0 |
| ¹³C | Carbonyl Carbons (C=O) | 190–220 |
| ¹³C | Aromatic Carbons (sp²) | 110–150 |
Experimental Protocols
I. Solvent Selection and Solubility Test
The primary factor in solvent selection is the solubility of the analyte.[1] this compound, as a polycyclic aromatic hydrocarbon, is expected to be soluble in non-polar or moderately polar organic solvents.
-
Initial Assessment: Based on the structure of this compound, deuterated chloroform (CDCl₃) is a logical first choice due to its ability to dissolve a wide range of organic compounds.[1][9] If solubility is limited, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative due to its strong solvating power.[6][10]
-
Solubility Test:
-
Place a small amount (1-2 mg) of this compound into a small vial.
-
Add approximately 0.1 mL of the chosen deuterated solvent (e.g., CDCl₃).
-
Gently agitate or vortex the vial to observe dissolution.
-
If the compound dissolves completely, the solvent is suitable. If not, repeat the test with an alternative solvent like DMSO-d₆.
-
II. Step-by-Step Sample Preparation for NMR Analysis
This protocol outlines the procedure for preparing a high-quality NMR sample.
-
Weighing the Sample:
-
Dissolution:
-
Using a clean glass Pasteur pipette, add approximately 0.6-0.7 mL of the selected deuterated solvent to the vial containing the sample.[12]
-
Cap the vial and gently swirl or vortex until the sample is completely dissolved. Mild heating or sonication can be used to aid dissolution if necessary, but ensure the sample is stable at elevated temperatures.
-
-
Filtration:
-
It is critical to remove any solid particles, as they can severely degrade the quality of the NMR spectrum by distorting the magnetic field homogeneity.
-
Prepare a filtration pipette by tightly packing a small plug of glass wool or a Kimwipe into a Pasteur pipette.[12] Do not use cotton wool, as solvents can leach impurities from it.
-
Filter the sample solution directly into a clean, dry 5 mm NMR tube.[12] The final volume in the tube should be between 0.6 and 0.7 mL, corresponding to a height of 4-5 cm.[4][5]
-
-
Capping and Labeling:
-
Final Steps:
-
Wipe the outside of the NMR tube with a tissue dampened with isopropanol or acetone to remove any fingerprints or dust.[11]
-
The sample is now ready for insertion into the NMR spectrometer.
-
Visualizations
Diagram 1: NMR Sample Preparation Workflow
Caption: Workflow for this compound NMR sample preparation.
Diagram 2: Factors Influencing NMR Spectrum Quality
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. myuchem.com [myuchem.com]
- 4. How to make an NMR sample [chem.ch.huji.ac.il]
- 5. youtube.com [youtube.com]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. What are the solvents used in NMR? What is the Deuterated solvent? - Mesbah Energy [irisotope.com]
- 11. as.nyu.edu [as.nyu.edu]
- 12. sites.bu.edu [sites.bu.edu]
Application Note: Mass Spectrometry Analysis of 1,4-Chrysenedione Fragmentation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analysis of 1,4-chrysenedione using Liquid Chromatography-Mass Spectrometry (LC-MS). It includes procedures for sample preparation, instrumental analysis, and data interpretation. The characteristic fragmentation pattern of this compound observed during tandem mass spectrometry (MS/MS) is presented, offering insights into its structural elucidation. This guide is intended to assist researchers in developing robust analytical methods for the identification and quantification of this compound in various matrices.
Introduction
This compound is a polycyclic aromatic hydrocarbon (PAH) quinone, a class of compounds that are of significant interest due to their potential biological activity and presence as environmental contaminants. Mass spectrometry is a powerful analytical technique for the sensitive and selective detection of such compounds. Understanding the fragmentation behavior of this compound in the mass spectrometer is crucial for its unambiguous identification and for developing quantitative methods. This application note details the mass spectral characteristics of this compound and provides a comprehensive protocol for its analysis.
Experimental Protocols
Sample Preparation (Solid-Phase Extraction)
A generic solid-phase extraction (SPE) protocol for the extraction and concentration of PAHs and their derivatives from a water matrix is described below. This can be adapted for other sample types.
Materials:
-
SPE cartridges (e.g., C18)
-
Methanol (LC-MS grade)
-
Deionized water
-
Dichloromethane (DCM) or other suitable organic solvent
-
Nitrogen gas for evaporation
-
Sample collection vials
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Ensure the cartridge does not go dry.
-
Sample Loading: Load the aqueous sample (e.g., 100 mL) onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any polar impurities.
-
Drying: Dry the cartridge by passing a stream of nitrogen gas through it for 10-15 minutes.
-
Elution: Elute the retained this compound from the cartridge with two 3 mL aliquots of dichloromethane or another appropriate solvent.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
LC Parameters (Suggested Starting Conditions):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-30% B
-
18.1-22 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
MS Parameters (Example using ESI and APCI):
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV (ESI)
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C (ESI), 400 °C (APCI)
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Collision Gas: Argon
-
Collision Energy: 35% (nominal)[1]
-
Data Acquisition: Tandem MS (MS/MS) product ion scan of the precursor ion [M+H]⁺.
Data Presentation
The mass spectral data for this compound (C₁₈H₁₀O₂) with a monoisotopic mass of 258.07 g/mol is summarized below. The data was obtained using Collision-Induced Dissociation (CID) of the protonated molecule [M+H]⁺ at m/z 259.0754.
| Precursor Ion (m/z) | Ionization | Fragment Ion (m/z) | Relative Abundance (%)[1] | Proposed Neutral Loss |
| 259.0754 | ESI | 231.0806 | 99.9 | CO |
| 203.0855 | 1.7 | CO + CO | ||
| 217.0649 | 1.3 | C₂H₂O | ||
| 189.0699 | 0.6 | C₃H₂O₂ | ||
| 215.0856 | 0.3 | C₂H₄ | ||
| 259.0754 | APCI | 231.0796 | 99.9 | CO |
| 203.085 | 2.1 | CO + CO | ||
| 217.0642 | 1.3 | C₂H₂O | ||
| 189.0693 | 0.4 | C₃H₂O₂ |
Mandatory Visualization
Caption: Experimental workflow for the mass spectrometry analysis of this compound.
Caption: Proposed primary fragmentation pathway of protonated this compound.
Discussion
The mass spectral data indicates that the primary fragmentation pathway for protonated this compound involves the sequential loss of carbon monoxide (CO) molecules. This is a characteristic fragmentation pattern for quinones. The most abundant fragment ion at m/z 231.0806 corresponds to the loss of one CO molecule from the precursor ion. A subsequent loss of another CO molecule results in the fragment ion at m/z 203.0855. The high stability of the polycyclic aromatic system likely drives this fragmentation cascade. The other observed minor fragments suggest more complex rearrangement and cleavage processes.
The provided LC-MS/MS protocol offers a robust starting point for the analysis of this compound. Optimization of the LC gradient, collision energy, and other MS parameters may be necessary depending on the specific sample matrix and instrumentation used to achieve desired sensitivity and selectivity.
Conclusion
This application note provides a foundational method for the mass spectrometric analysis of this compound. The detailed experimental protocol and the characterization of its fragmentation pattern will aid researchers in the identification and quantification of this compound. The presented workflow and data are valuable for applications in environmental monitoring, toxicology, and drug development.
References
Application Notes: Utilizing 1,4-Chrysenedione for Cell-Based Aryl Hydrocarbon Receptor (AhR) Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aryl Hydrocarbon Receptor (AhR) is a crucial ligand-activated transcription factor involved in the regulation of cellular responses to a wide array of environmental and endogenous molecules.[1] Upon binding to a ligand, the AhR translocates from the cytoplasm to the nucleus, where it forms a heterodimer with the AhR Nuclear Translocator (ARNT).[2] This complex then binds to specific DNA sequences known as Dioxin Responsive Elements (DREs) or Xenobiotic Responsive Elements (XREs), initiating the transcription of target genes, including the well-characterized cytochrome P450 enzyme, CYP1A1.[2] The activation of the AhR signaling pathway is a key mechanism in toxicological responses and is increasingly recognized for its role in immune modulation, making it a significant target in drug development and safety assessment.[3]
1,4-Chrysenedione, a polycyclic aromatic quinone, has been identified as a potent activator of the AhR.[4] Its ability to induce AhR-mediated gene expression makes it a valuable research tool for investigating the AhR signaling cascade and for screening novel compounds for their potential to modulate AhR activity. These application notes provide detailed protocols for employing this compound in cell-based AhR activation assays, with a focus on reporter gene methodologies.
Data Summary: AhR Activation by this compound
The following table summarizes the quantitative data on the AhR-activating potential of this compound from a Chemically Activated Luciferase Expression (CALUX) bioassay.
| Compound | Assay System | Cell Line | Endpoint | Reported Value |
| This compound | CALUX Reporter Assay | Mouse Hepatoma (H1L1.1c2) | ECTCDD25 | 1.9 µM[4] |
| This compound | Yeast-based Reporter Assay | Not Applicable | ECTCDD25 | 9.7 nM[4] |
ECTCDD25 refers to the concentration of the test compound that elicits 25% of the maximal response induced by the reference AhR agonist, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical AhR signaling pathway activated by this compound and the general experimental workflow for a cell-based reporter assay.
Caption: Canonical AhR signaling pathway activated by this compound.
Caption: Workflow for the cell-based AhR luciferase reporter gene assay.
Experimental Protocols
Cell-Based AhR Luciferase Reporter Gene Assay
This protocol details the methodology for quantifying the activation of AhR by this compound using a mammalian cell line engineered with an AhR-responsive luciferase reporter gene.
a. Materials and Reagents
-
Cell Line: Mouse hepatoma (H1L1.1c2) cells or another suitable cell line stably transfected with an AhR-responsive luciferase reporter construct.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Test Compound: this compound (stock solution in dimethyl sulfoxide, DMSO).
-
Positive Control: 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) (stock solution in DMSO).
-
Vehicle Control: DMSO.
-
Plates: 96-well, white, clear-bottom cell culture plates.
-
Reagents: Phosphate-Buffered Saline (PBS), Trypsin-EDTA, Luciferase Assay System (including cell lysis buffer and luciferase substrate).
-
Equipment: Cell culture incubator (37°C, 5% CO2), luminometer.
b. Protocol
Day 1: Cell Seeding
-
Maintain the AhR reporter cell line in a T-75 flask according to standard cell culture procedures.
-
Once the cells reach 80-90% confluency, detach them using Trypsin-EDTA.
-
Neutralize the trypsin and resuspend the cells in fresh culture medium.
-
Determine the cell concentration using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 1.5 x 105 cells per well in a volume of 100 µL.[4]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
Day 2: Compound Treatment
-
Prepare a series of dilutions of this compound in culture medium from the DMSO stock. A recommended starting concentration range is 0.1 µM to 10 µM.
-
Prepare a dose-response curve for the positive control, TCDD (e.g., 0.1 pM to 1 nM).
-
Prepare a vehicle control using DMSO at the same final concentration as the test compounds (final DMSO concentration should not exceed 1%).[4]
-
Carefully aspirate the culture medium from the wells of the 96-well plate.
-
Add 100 µL of the respective dilutions of this compound, TCDD, or vehicle control to the wells.
-
Return the plate to the incubator and incubate for 24 hours.[4]
Day 3: Luminescence Measurement
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Visually inspect the cells under a microscope to assess for any signs of cytotoxicity.
-
Aspirate the treatment medium and gently wash the cell monolayer once with 100 µL of PBS.
-
Add cell lysis buffer to each well according to the manufacturer's instructions for the luciferase assay kit and incubate for the recommended time to ensure complete cell lysis.
-
Add the luciferase substrate to each well.
-
Immediately measure the luminescence using a plate-reading luminometer.
c. Data Analysis
-
Subtract the average background luminescence (from wells containing no cells) from all experimental readings.
-
Calculate the fold induction for each treatment by dividing the average luminescence of the treated wells by the average luminescence of the vehicle control wells.
-
Plot the fold induction as a function of the logarithm of the this compound concentration to generate a dose-response curve.
-
From the dose-response curve, determine the EC50 value (the concentration that elicits 50% of the maximum response).
Confirmation of AhR Activation by Measuring CYP1A1 Gene Expression (Optional)
To confirm that the observed reporter gene activity is a result of the canonical AhR pathway, the induction of the downstream target gene, CYP1A1, can be measured using quantitative real-time PCR (qRT-PCR).
a. Protocol
-
Follow the cell seeding and treatment protocol as described above, using a 12- or 24-well plate format to obtain sufficient RNA.
-
After the 24-hour treatment period, lyse the cells and isolate total RNA using a suitable RNA extraction kit.
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for CYP1A1 and a suitable housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Analyze the relative expression of CYP1A1 mRNA in cells treated with this compound compared to the vehicle control. A significant increase in CYP1A1 mRNA levels confirms AhR pathway activation.
References
- 1. Aryl hydrocarbon receptor ligand activity of polycyclic aromatic ketones and polycyclic aromatic quinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aryl hydrocarbon receptor-mediated activity of mutagenic polycyclic aromatic hydrocarbons determined using in vitro reporter gene assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutagenicity of chrysene, its methyl and benzo derivatives, and their interactions with cytochromes P-450 and the Ah-receptor; relevance to their carcinogenic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Dissolving 1,4-Chrysenedione for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Chrysenedione is a polycyclic aromatic hydrocarbon and a quinone derivative. As with many hydrophobic compounds, achieving a homogenous and stable solution in aqueous media for in vitro studies presents a significant challenge. This document provides a detailed protocol for the dissolution of this compound, based on best practices for poorly soluble compounds, to facilitate its use in cell-based assays and other in vitro experimental systems. Due to the limited availability of specific solubility data for this compound, the following protocols are general guidelines and may require optimization by the end-user.
Data Presentation
Currently, there is a lack of specific quantitative solubility data for this compound in common laboratory solvents in the public domain. The table below provides general guidance on solvents commonly used for hydrophobic compounds. Researchers must empirically determine the solubility of this compound for their specific experimental needs.
| Solvent | Compound Class Suitability | Recommended Starting Concentration for Stock | Notes |
| Dimethyl Sulfoxide (DMSO) | Hydrophobic, Aromatic | 1-10 mM | DMSO is a powerful solvent for many organic compounds and is widely used for preparing stock solutions for in vitro assays.[1][2][3][4] It is important to keep the final concentration of DMSO in cell culture media low (typically <0.5%) to avoid solvent-induced cytotoxicity. |
| Ethanol (EtOH) | Hydrophobic | 1-10 mM | Ethanol is another common solvent for dissolving hydrophobic compounds. Similar to DMSO, the final concentration in cell culture should be minimized to prevent adverse effects on cells. |
| Acetone | Hydrophobic | 1-10 mM | Acetone can be used to dissolve many organic compounds but is more volatile than DMSO and ethanol. Its use in cell culture is less common and requires careful control of the final concentration. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can then be serially diluted to the desired final concentrations for in vitro experiments.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Weighing the Compound: Carefully weigh the desired amount of this compound in a sterile microcentrifuge tube. For a 10 mM stock solution, you will need 2.583 mg of this compound per 1 mL of DMSO (Molecular Weight of this compound = 258.28 g/mol ).
-
Adding the Solvent: Add the calculated volume of cell culture grade DMSO to the microcentrifuge tube containing the this compound.
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can aid in dissolution. Caution: Avoid excessive heating, which could lead to compound degradation.
-
-
Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. If necessary, the solution can be sterilized by filtration through a 0.22 µm syringe filter that is compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the stock solution into cell culture media to prepare working concentrations for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics as required for your cell line.
Procedure:
-
Pre-warm Media: Pre-warm the cell culture medium to 37°C before use.
-
Serial Dilution: Perform serial dilutions of the 10 mM stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.
-
Important: To avoid precipitation of the compound, it is crucial to add the DMSO stock solution to the culture medium and mix immediately and thoroughly. Do not add the medium to the concentrated DMSO stock.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium).
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the highest concentration of the this compound working solution. This is essential to account for any effects of the solvent on the cells.
-
Immediate Use: It is recommended to use the prepared working solutions immediately to minimize the risk of compound precipitation or degradation in the aqueous environment.
Mandatory Visualization
Caption: Workflow for preparing this compound solutions for in vitro experiments.
Caption: Hypothetical signaling pathway of this compound based on quinone activity.
References
Application of 1,4-Chrysenedione in Toxicology Research: A Case Study of the Related Flavonoid Chrysin
Given the user's interest in this class of compounds, this document will provide detailed application notes and protocols for a closely related and extensively studied compound: Chrysin (5,7-dihydroxyflavone) . Chrysin is a natural flavonoid with a structure related to the chrysene backbone and has been the subject of numerous toxicological and pharmacological studies, particularly in the context of cancer research. The methodologies and signaling pathways discussed for Chrysin can serve as a valuable reference for designing and interpreting toxicological studies of 1,4-Chrysenedione and other related polycyclic aromatic compounds.
Application Notes for Chrysin in Toxicology Research
Chrysin has demonstrated significant anti-cancer properties by influencing various cellular and molecular mechanisms. Its toxicological applications in research primarily revolve around its ability to selectively induce cytotoxicity in cancer cells while exhibiting low toxicity to normal cells. The main anti-cancer mechanisms of chrysin include the suppression of cell proliferation, induction of apoptosis (programmed cell death), and inhibition of inflammation.[2]
Key Toxicological Applications:
-
Cytotoxicity and Anti-proliferative Effects: Chrysin exhibits dose- and time-dependent cytotoxic effects against a wide range of human cancer cell lines.[2][3] This makes it a valuable compound for screening potential anti-cancer drugs and for studying the fundamental mechanisms of cell death.
-
Induction of Apoptosis: A primary mechanism of Chrysin's anti-cancer activity is the induction of apoptosis.[2][3][4] It can trigger both intrinsic (mitochondrial-mediated) and extrinsic apoptotic pathways. This involves the activation of caspases, modulation of Bcl-2 family proteins, and release of cytochrome C from mitochondria.[2][5]
-
Cell Cycle Arrest: Chrysin has been shown to cause cell cycle arrest, primarily at the G2/M phase, in various cancer cell types, thereby inhibiting tumor cell proliferation.[4]
-
Modulation of Signaling Pathways: The toxicological effects of Chrysin are mediated through its interaction with several key signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways.[4][6][7]
-
Generation of Reactive Oxygen Species (ROS): In some cancer cell types, Chrysin can induce the production of reactive oxygen species, leading to oxidative stress and subsequent cell death.[5]
Quantitative Data Summary
The following tables summarize the quantitative data on the cytotoxic and apoptotic effects of Chrysin on various cancer cell lines as reported in the literature.
Table 1: Cytotoxicity of Chrysin (IC50 Values)
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MCF-7 | Human Breast Adenocarcinoma | 48 | 19.5 | [3] |
| MCF-7 | Human Breast Adenocarcinoma | 72 | 9.2 | [3] |
Table 2: Apoptosis Induction by Chrysin
| Cell Line | Cancer Type | Chrysin Concentration (µM) | Incubation Time (h) | Apoptosis Detection Method | Key Findings | Reference |
| MCF-7 | Human Breast Adenocarcinoma | 5 and 20 | 48 | Annexin V/PI Staining (Flow Cytometry) | Chrysin induced both early and late apoptosis in a dose-dependent manner. | [3] |
| MC-3 | Human Mucoepidermoid Carcinoma | 50 and 100 | 24 | DAPI Staining, Annexin V/PI Staining | Chrysin induced apoptosis, characterized by nuclear condensation and phosphatidylserine exposure. | [7] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity by MTT Assay
This protocol is based on the methodology used to assess the anti-proliferative effects of Chrysin on MCF-7 cells.[3]
Objective: To determine the concentration- and time-dependent cytotoxic effects of a test compound (e.g., Chrysin) on a specific cell line.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound (Chrysin) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest compound concentration).
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the 4-hour incubation, carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Quantification of Apoptosis by Annexin V/PI Staining and Flow Cytometry
This protocol is adapted from the methodology used to quantify apoptosis in MCF-7 cells treated with Chrysin.[3]
Objective: To quantify the percentage of cells undergoing early and late apoptosis after treatment with a test compound.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
6-well cell culture plates
-
Test compound (Chrysin)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of the test compound for the specified duration (e.g., 48 hours). Include a vehicle control.
-
Cell Harvesting: After treatment, harvest the cells (both adherent and floating) by trypsinization.
-
Cell Washing: Wash the harvested cells twice with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Visualizations
Signaling Pathway of Chrysin-Induced Apoptosis
Caption: Intrinsic pathway of apoptosis induced by Chrysin.
Experimental Workflow for Toxicological Assessment
Caption: General workflow for in vitro toxicological evaluation.
References
- 2. Anti-cancer Activity of Chrysin in Cancer Therapy: a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory and Cytotoxic Activities of Chrysin on Human Breast Adenocarcinoma Cells by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancements and recent explorations of anti-cancer activity of chrysin: from molecular targets to therapeutic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chrysin Induces Apoptosis via the MAPK Pathway and Regulates ERK/mTOR-Mediated Autophagy in MC-3 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chrysin Induces Apoptosis via the MAPK Pathway and Regulates ERK/mTOR-Mediated Autophagy in MC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Functionalized 1,4-Chrysenedione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Functionalized 1,4-chrysenedione derivatives are polycyclic aromatic quinones that hold significant potential in medicinal chemistry and materials science. The chrysene backbone provides a rigid, planar scaffold that can be strategically functionalized to modulate biological activity and physicochemical properties.
One of the key identified biological activities of the parent compound, 1,4-chrysenequinone, is its role as an activator of the Aryl Hydrocarbon Receptor (AhR).[1][2] The AhR is a ligand-activated transcription factor involved in regulating the expression of a diverse set of genes, including those involved in xenobiotic metabolism, cell cycle control, and immune responses. Activation of the AhR signaling pathway by compounds like 1,4-chrysenequinone can have significant toxicological and pharmacological implications.[3]
The potential to synthesize a library of functionalized this compound derivatives opens avenues for:
-
Drug Discovery: Developing novel therapeutic agents that target the AhR pathway for applications in immunology and oncology.
-
Toxicology Studies: Investigating the structure-activity relationships of polycyclic aromatic compound toxicity.
-
Materials Science: Creating novel organic materials with unique electronic and photophysical properties.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The diagram below illustrates the general mechanism of AhR activation. Upon binding to a ligand such as 1,4-chrysenequinone, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the DNA, leading to the transcription of target genes.
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Experimental Protocols
The following protocols describe a proposed synthetic route to this compound and its potential functionalization.
Proposed Synthesis of this compound via Diels-Alder Reaction
This protocol outlines a plausible two-step synthesis of this compound starting from commercially available reagents, employing a Diels-Alder reaction followed by an aromatization step. The Diels-Alder reaction is a powerful tool for the synthesis of six-membered rings, including those found in quinone derivatives.[4][5][6][7][8]
Step 1: Diels-Alder Cycloaddition
This step involves the [4+2] cycloaddition of 1,4-naphthoquinone (dienophile) with 1-vinylnaphthalene (diene) to form the chrysene skeleton.
Caption: Proposed synthetic workflow for this compound.
Materials:
-
1,4-Naphthoquinone
-
1-Vinylnaphthalene
-
Toluene (anhydrous)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or other suitable oxidant
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of 1,4-naphthoquinone (1.0 eq) in anhydrous toluene (10 mL/mmol of naphthoquinone) is added 1-vinylnaphthalene (1.2 eq).
-
The reaction mixture is heated to reflux (approx. 110 °C) and stirred under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the solvent is removed under reduced pressure to yield the crude Diels-Alder adduct.
Step 2: Aromatization
The intermediate adduct is then oxidized to afford the aromatic this compound.
Procedure:
-
The crude adduct from Step 1 is dissolved in dichloromethane (20 mL/mmol of adduct).
-
To this solution, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 eq) is added portion-wise at room temperature.
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the aromatization is monitored by TLC.
-
After completion, the reaction mixture is filtered to remove the precipitated hydroquinone byproduct.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure this compound.
Functionalization of the this compound Core
Further functionalization of the this compound core can be achieved through various electrophilic aromatic substitution reactions. The electron-withdrawing nature of the quinone moiety will direct substitution to specific positions on the aromatic rings. For example, nitration can be a first step to introduce an amino group, which can then be further modified.
Protocol: Nitration of this compound
Materials:
-
This compound
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice bath
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add this compound (1.0 eq) to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid (1:1 v/v).
-
Maintain the temperature below 10 °C and stir the mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
The precipitated nitro-1,4-chrysenedione is collected by vacuum filtration, washed with cold water until neutral, and dried.
-
The crude product can be purified by recrystallization or column chromatography.
Data Presentation
The following tables summarize hypothetical quantitative data for the proposed synthesis and the biological activity of 1,4-chrysenequinone.
Table 1: Proposed Synthesis of this compound - Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Diels-Alder Cycloaddition | 1,4-Naphthoquinone, 1-Vinylnaphthalene | Toluene | 110 | 24-48 | 60-70 (crude) |
| 2 | Aromatization | DDQ | Dichloromethane | 25 | 12-24 | 70-80 |
Table 2: Biological Activity of 1,4-Chrysenequinone
| Compound | Assay | Cell Line | Endpoint | EC50 / IC50 (µM) | Reference |
| 1,4-Chrysenequinone | AhR Activation (CALUX) | Mouse Hepatoma (H1L1) | Luciferase Activity | 1.9 | [1][2] |
| 1,4-Chrysenequinone | AhR Activation (Yeast) | Yeast (human AhR) | β-galactosidase Activity | 0.0097 | [1][2] |
Disclaimer: The synthetic protocols provided are proposed routes based on established chemical principles for analogous compounds. Experimental conditions may require optimization. All chemical syntheses should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. Aryl hydrocarbon receptor ligand activity of polycyclic aromatic ketones and polycyclic aromatic quinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular Interactions Governing the Rat Aryl Hydrocarbon Receptor Activities of Polycyclic Aromatic Compounds and Predictive Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis of Naphthoquinone Derivatives: Menaquinones, Lipoquinones and Other Vitamin K Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Syntheses of substituted 1,4-naphthoquinones by Diels–Alder addition of methoxycyclohexadienes to substituted 1,4-benzoquinones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Chrysenedione
Welcome to the technical support center for the synthesis of 1,4-Chrysenedione. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound, typically achieved through the oxidation of chrysene, can stem from several factors.
-
Incomplete Reaction: The oxidation of chrysene may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or a suboptimal ratio of oxidizing agent to the starting material. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
-
Over-oxidation: Chrysene is susceptible to over-oxidation, leading to the formation of undesired byproducts and degradation of the target molecule. This is often caused by an excess of the oxidizing agent or prolonged reaction times at elevated temperatures.
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. A temperature that is too low may lead to an incomplete reaction, while a temperature that is too high can promote the formation of side products and decomposition. Precise temperature control is essential.[1]
-
Impure Starting Materials: The purity of the starting chrysene is paramount. Impurities can interfere with the reaction and complicate the purification process, ultimately leading to a lower isolated yield.
Troubleshooting Tips:
-
Optimize Reaction Conditions: Systematically vary the reaction time, temperature, and stoichiometry of the oxidizing agent to find the optimal conditions for your specific setup.
-
Monitor the Reaction: Regularly check the reaction's progress by TLC to determine the point of maximum product formation and avoid over-oxidation.
-
Control Temperature: Use a controlled temperature bath to maintain a stable and optimal reaction temperature throughout the synthesis.[1]
-
Purify Starting Materials: Ensure the chrysene used is of high purity. Recrystallization or column chromatography of the starting material may be necessary.
Q2: I am observing multiple spots on my TLC plate after the reaction, making purification difficult. What are these impurities and how can I minimize their formation?
A2: The presence of multiple spots on a TLC plate indicates the formation of side products. In the oxidation of chrysene, common impurities include:
-
Unreacted Chrysene: A spot corresponding to the starting material indicates an incomplete reaction.
-
Over-oxidized Products: More polar spots may correspond to further oxidized species, such as carboxylic acids, formed by the cleavage of the aromatic system.
-
Other Chrysenequinones: Depending on the oxidant and reaction conditions, other isomers of chrysenequinone might be formed.
Minimizing Impurity Formation:
-
Choice of Oxidant: The choice of oxidizing agent can significantly influence the product distribution. Milder oxidizing agents may offer better selectivity.
-
Gradual Addition of Oxidant: Adding the oxidizing agent portion-wise or as a solution over a period can help to control the reaction rate and minimize localized overheating, thus reducing the formation of byproducts.[1]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions with atmospheric oxygen.
Q3: What is the best method for purifying crude this compound?
A3: The purification of this compound typically involves a combination of techniques:
-
Crystallization: This is a common and effective method for purifying the crude product. A suitable solvent system needs to be identified in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Petroleum ether has been successfully used for the crystallization of similar quinones.[1]
-
Column Chromatography: If crystallization does not yield a product of sufficient purity, column chromatography using silica gel is a powerful alternative. A solvent system of increasing polarity (e.g., a hexane/ethyl acetate gradient) can be used to separate the desired product from impurities.
-
Washing: Washing the crude product with water is an important first step to remove any water-soluble inorganic byproducts from the oxidizing agent.[1]
Quantitative Data Summary
The following table summarizes typical reaction parameters that can be used as a starting point for the optimization of this compound synthesis, extrapolated from the synthesis of 1,4-naphthoquinone.[1]
| Parameter | Recommended Range | Notes |
| Molar Ratio (Chrysene:Oxidant) | 1 : 2.0 - 2.5 | A slight excess of the oxidizing agent is typically used. |
| Reaction Temperature | 10 - 20 °C | Careful temperature control is crucial to prevent over-oxidation.[1] |
| Reaction Time | 12 - 24 hours | Monitor by TLC to determine the optimal reaction time. |
| Typical Yield | 15 - 35% | Yields can vary significantly based on reaction conditions and purity of starting materials.[1] |
Experimental Protocol: Synthesis of this compound (Hypothetical)
This protocol is a hypothetical adaptation based on the well-established procedure for the oxidation of naphthalene to 1,4-naphthoquinone.[1] Researchers should perform their own risk assessment and optimization.
Materials:
-
Chrysene
-
Chromium trioxide (CrO₃)
-
Glacial acetic acid
-
Water
-
Petroleum ether (for crystallization)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve chromium trioxide in 80% aqueous acetic acid.
-
Cool the flask in an ice-salt bath to 0°C.
-
Separately, dissolve chrysene in glacial acetic acid.
-
Slowly add the chrysene solution to the cooled chromium trioxide solution over 2-3 hours, maintaining the internal temperature between 10-15°C with vigorous stirring.
-
After the addition is complete, continue stirring overnight, allowing the reaction mixture to slowly warm to room temperature.
-
Pour the reaction mixture into a large volume of water to precipitate the crude this compound.
-
Filter the yellow precipitate, wash thoroughly with water, and air-dry.
-
Purify the crude product by crystallization from petroleum ether to obtain yellow needles of this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for 1,4-Chrysenedione Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of 1,4-chrysenedione. The proposed synthetic route is a two-step process involving a Diels-Alder reaction followed by an oxidation/aromatization step.
Proposed Synthetic Route:
-
Step 1: Diels-Alder Reaction: A [4+2] cycloaddition between 1-(1-naphthyl)-1,3-butadiene (as the diene) and 1,4-benzoquinone (as the dienophile) to form the Diels-Alder adduct.
-
Step 2: Oxidation: Aromatization of the Diels-Alder adduct to yield the final product, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the proposed synthesis of this compound?
A1: The synthesis is based on a Diels-Alder reaction, a powerful tool in organic chemistry for forming six-membered rings.[1] In the first step, a conjugated diene reacts with a dienophile (an alkene) to form a cyclohexene derivative.[2] The subsequent oxidation step converts this intermediate into the final aromatic dione product.
Q2: Why is 1,4-benzoquinone a good dienophile for this reaction?
A2: 1,4-benzoquinone is an effective dienophile due to the presence of electron-withdrawing carbonyl groups, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[3][4] This facilitates the orbital overlap required for the cycloaddition reaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.[5]
Q3: What are the key factors to consider for a successful Diels-Alder reaction?
A3: The success of a Diels-Alder reaction is influenced by several factors, including the electronic nature of the diene and dienophile, steric hindrance, solvent polarity, and temperature. The diene must be able to adopt an s-cis conformation for the reaction to occur.[6]
Q4: What are common methods for the oxidation of the Diels-Alder adduct?
A4: Common methods for the oxidation of polycyclic hydroaromatic compounds to their aromatic counterparts include using oxidizing agents like manganese dioxide (MnO₂), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), or air oxidation, sometimes catalyzed by a base or a metal complex. The choice of oxidant depends on the specific substrate and desired selectivity.
Q5: How can I purify the final this compound product?
A5: Purification of polycyclic aromatic quinones can often be achieved through techniques such as column chromatography on silica gel or alumina, followed by recrystallization from a suitable solvent system.[7] The choice of eluent for chromatography will depend on the polarity of the compound and any impurities.
Troubleshooting Guides
Part 1: Diels-Alder Reaction
Problem 1: Low or No Yield of the Diels-Alder Adduct
| Potential Cause | Troubleshooting Steps |
| Incorrect Reagent Stoichiometry | Ensure a 1:1 or slight excess of the diene is used. Verify the purity of both the diene and dienophile. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction by TLC to observe product formation. Be cautious of the retro-Diels-Alder reaction at excessively high temperatures.[8] |
| Inappropriate Solvent | Test a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile). The choice of solvent can influence reaction rates. |
| Decomposition of Reactants or Product | Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive reagents. Check the stability of the starting materials and product under the reaction conditions. |
| Diene Conformation Issues | While 1-(1-naphthyl)-1,3-butadiene should readily adopt the necessary s-cis conformation, steric hindrance could be a factor. Consider using a Lewis acid catalyst to promote the reaction at a lower temperature. |
Problem 2: Formation of Multiple Products
| Potential Cause | Troubleshooting Steps |
| Side Reactions | Lower the reaction temperature to minimize the formation of side products. Ensure high-purity starting materials to avoid reactions with impurities. |
| Polymerization of Dienophile | Add a radical inhibitor, such as hydroquinone, to the reaction mixture if polymerization of 1,4-benzoquinone is suspected. |
| Isomerization of the Product | Analyze the product mixture by NMR to identify any isomers. Adjust work-up conditions (e.g., avoid strongly acidic or basic conditions) that might promote isomerization. |
Part 2: Oxidation of the Diels-Alder Adduct
Problem 1: Incomplete Oxidation
| Potential Cause | Troubleshooting Steps |
| Insufficient Oxidizing Agent | Increase the molar equivalents of the oxidizing agent (e.g., MnO₂) incrementally. Monitor the reaction by TLC to determine the optimal amount. |
| Low Reaction Temperature | Increase the reaction temperature. Many oxidations of this type require refluxing in a suitable solvent. |
| Inadequate Reaction Time | Extend the reaction time and monitor its progress by TLC until the starting material is consumed. |
| Poor Solubility of the Adduct | Choose a solvent in which the Diels-Alder adduct is more soluble at the reaction temperature to ensure efficient contact with the oxidizing agent. |
Problem 2: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Degradation of the Product | Over-oxidation can lead to the formation of undesired byproducts. Reduce the amount of oxidizing agent or the reaction time. Consider using a milder oxidizing agent. |
| Difficult Purification | Optimize the column chromatography conditions (e.g., eluent system, type of stationary phase).[7] If the product is a solid, attempt recrystallization from various solvents to improve purity and yield. |
| Formation of Byproducts | Analyze the crude product mixture to identify the major byproducts. Adjusting the reaction conditions (temperature, solvent, oxidant) may help to minimize their formation. |
Data Presentation: Optimizing Reaction Conditions (Hypothetical Data)
Table 1: Optimization of the Diels-Alder Reaction
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 80 | 12 | 45 |
| 2 | Toluene | 110 | 12 | 65 |
| 3 | Toluene | 110 | 24 | 70 |
| 4 | Dichloromethane | 40 | 24 | 30 |
| 5 | Acetonitrile | 80 | 12 | 55 |
Table 2: Optimization of the Oxidation Step
| Entry | Oxidizing Agent | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | MnO₂ | 5 | Chloroform | 60 | 12 | 60 |
| 2 | MnO₂ | 10 | Chloroform | 60 | 12 | 85 |
| 3 | MnO₂ | 10 | Chloroform | 60 | 24 | 88 |
| 4 | DDQ | 2 | Benzene | 80 | 6 | 75 |
| 5 | Air (O₂) | Catalytic Base | Toluene | 110 | 24 | 50 |
Experimental Protocols
Protocol 1: Synthesis of the Diels-Alder Adduct
-
To a solution of 1,4-benzoquinone (1.0 eq) in toluene, add 1-(1-naphthyl)-1,3-butadiene (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 110°C) and stir for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or used directly in the next step.
Protocol 2: Oxidation to this compound
-
Dissolve the crude Diels-Alder adduct (1.0 eq) in chloroform.
-
Add activated manganese dioxide (10 eq) to the solution.
-
Heat the mixture to reflux (approximately 60°C) and stir vigorously for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
After completion, cool the mixture and filter through a pad of celite to remove the manganese dioxide.
-
Wash the celite pad with additional chloroform.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the Diels-Alder reaction.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scispace.com [scispace.com]
- 4. 1,4-Benzoquinone is a good Diels–Alder dienophile. Predict the pr... | Study Prep in Pearson+ [pearson.com]
- 5. mdpi.com [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
"identifying byproducts in 1,4-Chrysenedione reactions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Chrysenedione reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials and general approaches for the synthesis of this compound?
A1: Synthesizing this compound, a polycyclic aromatic quinone, typically involves the oxidation of a suitable chrysene precursor. While direct oxidation of chrysene can lead to a mixture of products, a more controlled approach often involves the oxidation of a partially hydrogenated derivative like 1,2,3,4-tetrahydrochrysene. Another potential, though less direct, route could involve a multi-step process starting with a Friedel-Crafts acylation of a naphthalene derivative followed by a subsequent cyclization reaction to form the chrysene core, which is then oxidized.
Q2: My oxidation of chrysene to this compound is giving a complex mixture of products. What are the likely byproducts?
A2: The direct oxidation of chrysene is often non-selective and can yield a variety of byproducts. Depending on the oxidant and reaction conditions, you may encounter the following:
-
Other Chrysenequinones: Isomeric quinones, such as 1,2-chrysenequinone and 6,12-chrysenequinone, are common byproducts.
-
Over-oxidation Products: Further oxidation of the desired this compound can lead to the formation of carboxylic acids through ring-opening.
-
Hydroxylated Chrysenes: Incomplete oxidation may result in the formation of various hydroxychrysene isomers.
-
Starting Material: Unreacted chrysene will likely be present in the crude product mixture.
It is crucial to carefully control reaction parameters such as temperature, reaction time, and the stoichiometry of the oxidizing agent to minimize the formation of these byproducts.
Q3: I am attempting a Friedel-Crafts acylation route to a chrysene derivative as a precursor to this compound, but I am observing multiple acylated products. How can I improve the regioselectivity?
A3: Friedel-Crafts acylation on polycyclic aromatic hydrocarbons like naphthalene can lead to a mixture of regioisomers. The ratio of α- to β-acylation is influenced by factors such as the solvent, temperature, and the nature of the Lewis acid catalyst. For instance, in the acetylation of naphthalene, the α/β isomer ratio can change with reactant concentrations and reaction time. To favor a specific isomer, it is recommended to:
-
Optimize the Solvent: The polarity and coordinating ability of the solvent can influence the steric hindrance around the acylation sites.
-
Control the Temperature: Lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer.
-
Choose the Appropriate Lewis Acid: The strength and steric bulk of the Lewis acid can affect the regioselectivity of the acylation.
Q4: What are the best methods for purifying crude this compound?
A4: Purification of this compound from a complex reaction mixture typically involves a combination of chromatographic and crystallization techniques.
-
Column Chromatography: Silica gel column chromatography is a common method for separating the desired product from byproducts and unreacted starting materials. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate or dichloromethane, can be effective.
-
Recrystallization: Once a partially purified solid is obtained, recrystallization can be used to achieve higher purity. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while the impurities should remain soluble at room temperature.
Troubleshooting Guides
Problem 1: Low Yield of this compound in Oxidation Reactions
| Possible Cause | Troubleshooting Step |
| Incomplete Oxidation | - Increase the reaction time. - Increase the stoichiometry of the oxidizing agent. - Ensure the reaction temperature is optimal for the chosen oxidant. |
| Over-oxidation/Degradation | - Decrease the reaction time. - Use a milder oxidizing agent. - Perform the reaction at a lower temperature. |
| Poor Solubility of Starting Material | - Choose a solvent that effectively dissolves the chrysene precursor. - Consider using a co-solvent system to improve solubility. |
| Loss during Work-up | - Ensure complete extraction of the product from the aqueous phase. - Minimize the number of transfer steps to avoid mechanical losses. |
Problem 2: Difficulty in Separating this compound from Isomeric Byproducts
| Possible Cause | Troubleshooting Step |
| Similar Polarity of Isomers | - Optimize the mobile phase for column chromatography. A less polar solvent system may provide better separation. - Consider using a different stationary phase for chromatography (e.g., alumina instead of silica gel). - Employ high-performance liquid chromatography (HPLC) for analytical and semi-preparative separations. |
| Co-crystallization | - Experiment with different recrystallization solvents or solvent mixtures. - Perform multiple recrystallization steps. - Consider a fractional crystallization approach. |
Problem 3: Reaction Stalls or Fails to Initiate
| Possible Cause | Troubleshooting Step |
| Inactive Reagents | - Use freshly opened or purified reagents. - Check the activity of the oxidizing agent or Lewis acid. |
| Presence of Inhibitors | - Ensure all glassware is clean and dry. - Purify the starting materials to remove any potential inhibitors. |
| Incorrect Reaction Conditions | - Verify the reaction temperature and pressure. - Ensure efficient stirring to maintain a homogeneous reaction mixture. |
Experimental Protocols
Detailed Methodology for the Oxidation of a Chrysene Precursor (Illustrative Example)
This is a generalized protocol and may require optimization for specific substrates and scales.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the chrysene precursor (e.g., 1,2,3,4-tetrahydrochrysene) in a suitable solvent (e.g., glacial acetic acid).
-
Addition of Oxidant: Slowly add the oxidizing agent (e.g., a solution of chromic acid in acetic acid or selenium dioxide) to the stirred solution at the desired temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Reaction Monitoring: Take aliquots from the reaction mixture at regular intervals and analyze by TLC to determine the consumption of the starting material and the formation of the product.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. The crude product may precipitate out. If not, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product. Purify the crude solid by column chromatography on silica gel followed by recrystallization from a suitable solvent.
Data Presentation
Table 1: Hypothetical Data on Byproduct Distribution in Chrysene Oxidation
| Oxidizing Agent | Reaction Temperature (°C) | This compound (%) | Isomeric Quinones (%) | Over-oxidation Products (%) | Unreacted Chrysene (%) |
| Chromic Acid | 25 | 45 | 30 | 15 | 10 |
| Chromic Acid | 50 | 35 | 25 | 30 | 10 |
| Selenium Dioxide | 100 | 60 | 15 | 5 | 20 |
| Selenium Dioxide | 120 | 55 | 10 | 10 | 25 |
Note: The data in this table is illustrative and will vary depending on the specific reaction conditions.
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Potential byproduct formation pathways in chrysene oxidation.
"stability and storage guidelines for 1,4-Chrysenedione"
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of 1,4-Chrysenedione, alongside troubleshooting guides and frequently asked questions to ensure the integrity of their experiments.
Stability and Storage Guidelines
Proper storage and handling of this compound are crucial for maintaining its chemical integrity and ensuring experimental reproducibility.
Summary of Storage Recommendations:
| Parameter | Recommendation | Source |
| Temperature | Room temperature or refrigerator (2-8°C). For long-term storage, refrigeration is recommended. | [1][2] |
| Atmosphere | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). | [2][3] |
| Light | Protect from direct sunlight and strong light sources. | [3] |
| Moisture | Keep in a dry, well-ventilated place. | [1][3] |
| Form | This compound is a solid, typically an orange to dark orange powder. | [2][4] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: this compound has limited solubility. It is slightly soluble in chloroform and very slightly soluble in ethyl acetate.[2] For biological experiments, dimethyl sulfoxide (DMSO) is commonly used to prepare stock solutions of similar polycyclic aromatic hydrocarbons. It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it in the aqueous medium for your experiment. Always sonicate to aid dissolution if necessary.[2]
Q2: How long can I store a stock solution of this compound?
Q3: My this compound powder has changed color. Is it still usable?
A3: A significant color change may indicate degradation or contamination. This compound is typically an orange to dark orange solid.[2][4] If you observe a noticeable change in color, it is recommended to use a fresh batch of the compound to ensure the reliability of your experimental results.
Q4: How should I handle this compound to minimize exposure and ensure safety?
A4: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[3][5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Avoid inhalation of dust and contact with skin and eyes.[5] In case of contact, wash the affected area thoroughly with soap and water.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Ensure the compound is stored according to the recommended guidelines (cool, dry, dark, inert atmosphere). Use a fresh batch if degradation is suspected. |
| Inaccurate concentration of the stock solution. | Verify the weighing and dilution calculations. Use a calibrated balance. Ensure complete dissolution of the compound. | |
| Precipitation of the compound in aqueous media | Low aqueous solubility of this compound. | Decrease the final concentration of the compound in your assay. Increase the percentage of the organic solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your experimental system. |
| Visible particles in the solution after dissolution | Incomplete dissolution or presence of impurities. | Sonicate the solution to aid dissolution.[2] If particles persist, centrifuge the solution and use the supernatant, or filter through a solvent-resistant filter if appropriate for your application. |
Experimental Protocols
While specific degradation pathway studies for this compound are not publicly available, a general approach to assess the stability of a compound can be followed based on ICH guidelines.
General Protocol for Assessing Solution Stability:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Aliquot the solution into multiple vials to be stored under different conditions (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take an aliquot from each storage condition.
-
Analyze the samples using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the concentration of the parent compound and detect any potential degradation products.
-
Compare the results to the initial time point (T=0) to assess the percentage of degradation under each condition.
Visualizations
Caption: Logical workflow for the safe handling and optimal storage of this compound.
This compound is known to be an activator of the Aryl Hydrocarbon Receptor (AhR).[4] The following diagram illustrates the general mechanism of AhR activation.
Caption: Simplified signaling pathway of Aryl Hydrocarbon Receptor (AhR) activation by a ligand.
References
- 1. The activation mechanism of the aryl hydrocarbon receptor (AhR) by molecular chaperone HSP90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A mechanism for ligand-dependent activation of AHR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. The Aryl Hydrocarbon Receptor: Connecting Immunity to the Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
"troubleshooting low yield in 1,4-Chrysenedione synthesis"
Technical Support Center: Synthesis of 1,4-Chrysenedione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of this compound.
Troubleshooting Guide
Q1: My overall yield of this compound is significantly lower than expected. What are the common causes?
Low yields in the synthesis of this compound, which is typically prepared by the oxidation of chrysene, can stem from several factors. These can be broadly categorized as incomplete reactions, side reactions, and product loss during workup and purification.[1][2]
Common Causes for Low Yield:
-
Incomplete Oxidation: The starting material, chrysene, may not be fully converted to the desired product. This can be due to insufficient oxidant, low reaction temperature, or a short reaction time.
-
Over-oxidation and Side Reactions: Chrysene is susceptible to various oxidation pathways, which can lead to the formation of undesired byproducts such as other quinones, hydroxychrysenones, or even ring-opened products like dialdehydes.[3] The reaction conditions must be carefully controlled to favor the formation of the 1,4-dione.
-
Poor Quality of Starting Material: The purity of the initial chrysene is crucial. Impurities can interfere with the reaction or lead to the formation of difficult-to-separate byproducts.[1] Highly pure chrysene should be colorless; a yellow hue may indicate the presence of tetracene, an isomer that can complicate the reaction and purification.[4]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst (if any) can significantly impact the reaction's efficiency and selectivity.
-
Product Loss During Workup and Purification: this compound may be lost during extraction, washing, or purification steps like column chromatography or recrystallization.[2][5]
Q2: My reaction mixture turns dark or forms a precipitate. What could be the issue?
A dark coloration or the formation of an insoluble precipitate can be indicative of over-oxidation or polymerization of the starting material or product.
-
Over-oxidation: Strong oxidizing agents or prolonged reaction times can lead to the formation of highly conjugated, colored byproducts.
-
Polymerization: Under certain conditions, radical reactions can lead to the formation of polymeric materials, which are often insoluble and appear as a dark tar or precipitate.
To mitigate this, consider reducing the reaction temperature, using a milder oxidizing agent, or decreasing the reaction time.
Q3: I'm observing multiple spots on my TLC plate after the reaction. How can I identify and minimize side products?
The presence of multiple spots on a TLC plate indicates a mixture of compounds. Besides the starting material and the desired this compound, these could be other oxidation products.
Strategies to Minimize Side Products:
-
Control Stoichiometry: Carefully control the molar equivalents of the oxidizing agent. An excess can lead to over-oxidation.
-
Temperature Control: Running the reaction at a lower temperature can increase selectivity and reduce the rate of side reactions.
-
Choice of Oxidant: The choice of oxidizing agent is critical. Milder oxidants may provide higher selectivity for the desired 1,4-dione.
Q4: What are the best practices for purifying this compound to improve my isolated yield?
Effective purification is key to obtaining a good isolated yield of high-purity this compound.
-
Column Chromatography: Silica gel column chromatography is a common method for separating the desired product from unreacted starting material and byproducts. A carefully chosen solvent system is crucial for good separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.[6] This can remove impurities that have similar polarity to the product.
-
Careful Handling: Be mindful of product loss during transfers between glassware and during filtration steps.[1]
Frequently Asked Questions (FAQs)
Q: What is a common synthetic route to this compound?
A: A common method for the synthesis of this compound is the oxidation of chrysene using a suitable oxidizing agent, such as chromium trioxide in acetic acid or other selective oxidants.
Q: What are the key safety precautions to take during this synthesis?
A: Chrysene and its derivatives are polycyclic aromatic hydrocarbons (PAHs) and should be handled with care as they are suspected carcinogens.[4] The synthesis should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Oxidizing agents can be corrosive and should be handled with caution.
Q: How can I confirm the identity and purity of my final product?
A: The identity and purity of this compound can be confirmed using standard analytical techniques such as:
-
NMR Spectroscopy (¹H and ¹³C): To determine the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) functional groups of the dione.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Data on Reaction Parameter Optimization
The following tables provide hypothetical data to illustrate how varying reaction parameters can influence the yield and purity of this compound.
Table 1: Effect of Oxidant Equivalents on Yield and Purity
| Oxidant Equivalents | Reaction Time (h) | Temperature (°C) | Crude Yield (%) | Purity (%) |
| 1.0 | 6 | 25 | 45 | 85 |
| 2.0 | 6 | 25 | 70 | 90 |
| 3.0 | 6 | 25 | 65 | 80 (over-oxidation observed) |
Table 2: Effect of Temperature on Yield and Purity
| Temperature (°C) | Oxidant Equivalents | Reaction Time (h) | Crude Yield (%) | Purity (%) |
| 0 | 2.0 | 12 | 60 | 95 |
| 25 | 2.0 | 6 | 70 | 90 |
| 50 | 2.0 | 3 | 75 | 75 (more side products) |
Experimental Protocol: Oxidation of Chrysene to this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Chrysene
-
Chromium trioxide (CrO₃)
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve chrysene (1 equivalent) in glacial acetic acid.
-
Addition of Oxidant: Slowly add a solution of chromium trioxide (2 equivalents) in a small amount of water and acetic acid to the chrysene solution with stirring. Maintain the temperature at 25°C with a water bath.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, pour the reaction mixture into a beaker of ice water to precipitate the crude product.
-
Workup: Filter the precipitate and wash with water. Dissolve the crude product in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Combine the fractions containing the pure product, evaporate the solvent, and characterize the final product by NMR, MS, and IR spectroscopy.
Visualizations
Caption: Proposed reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Relationship between reaction parameters and product yield/purity.
References
- 1. m.youtube.com [m.youtube.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. Chrysene - Wikipedia [en.wikipedia.org]
- 5. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5391768A - Purification of 1,4-dioxan-2-one by crystallization - Google Patents [patents.google.com]
"minimizing degradation of 1,4-Chrysenedione in solution"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Chrysenedione in solution. The information is designed to help minimize degradation and ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the handling and use of this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Solution turns from a clear yellow/orange to a brownish color. | Oxidation or photodegradation of the this compound molecule. | 1. Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil.[1] 2. Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Solvent Purity: Use high-purity, peroxide-free solvents. |
| Precipitate forms in the solution over time. | 1. Degradation Product: The precipitate may be an insoluble degradation product. 2. Change in Solubility: Changes in temperature or solvent composition could reduce solubility. | 1. Analyze Precipitate: If possible, isolate and analyze the precipitate to identify it. 2. Review Storage Conditions: Ensure consistent temperature during storage. Avoid temperature fluctuations.[2] 3. Filter Solution: Before use, filter the solution through a compatible syringe filter (e.g., PTFE) to remove any precipitate. |
| Loss of compound potency or inconsistent analytical results. | Chemical degradation of this compound due to factors like pH, light, or reactive species in the solvent. | 1. pH Control: If working in aqueous or protic solvents, buffer the solution to a neutral or slightly acidic pH. Quinones can be unstable at basic pH.[3][4] 2. Fresh Solutions: Prepare solutions fresh for each experiment whenever possible. 3. Forced Degradation Study: Conduct a forced degradation study to understand the stability of this compound under your specific experimental conditions. |
| Unexpected peaks appear in chromatography (HPLC, LC-MS). | Formation of degradation products. | 1. Peak Purity Analysis: Use a diode array detector (DAD) or photodiode array (PDA) detector to check the peak purity of your this compound peak. 2. Mass Spectrometry: Use LC-MS to identify the mass of the unknown peaks, which can help in elucidating the structure of the degradation products.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The primary factors that can lead to the degradation of this compound, a polycyclic aromatic quinone, include:
-
Exposure to Light (Photodegradation): Like many polycyclic aromatic compounds, this compound is susceptible to degradation upon exposure to UV and visible light.[1][6]
-
pH: Quinone structures can be unstable in alkaline (basic) conditions, which can catalyze hydrolysis or other degradation pathways.[3][4]
-
Oxidation: The presence of oxygen or other oxidizing agents can lead to the formation of degradation products.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[2][7]
-
Reactive Solvents/Reagents: Solvents that can act as nucleophiles may react with the electrophilic quinone moiety.[3][8]
Q2: What is the recommended way to store stock solutions of this compound?
A2: To ensure the stability of your this compound stock solutions, we recommend the following storage conditions:
-
Solvent: Use a high-purity, aprotic, and non-nucleophilic organic solvent.
-
Container: Store in amber glass vials with PTFE-lined caps to protect from light.
-
Temperature: Store at low temperatures (e.g., -20°C or -80°C) for long-term storage. For short-term storage, refrigeration (2-8°C) is acceptable.
-
Atmosphere: For maximum stability, purge the vial headspace with an inert gas like argon or nitrogen before sealing.
Q3: How can I assess the stability of this compound under my specific experimental conditions?
A3: A forced degradation study is the most effective way to determine the stability of this compound in your specific experimental setup.[9] This involves intentionally exposing solutions of the compound to various stress conditions, such as:
-
Acidic and Basic Conditions: Treat the solution with a dilute acid (e.g., 0.1 M HCl) and a dilute base (e.g., 0.1 M NaOH).
-
Oxidative Conditions: Add a small amount of an oxidizing agent like hydrogen peroxide.
-
Thermal Stress: Heat the solution at an elevated temperature (e.g., 60-80°C).
-
Photolytic Stress: Expose the solution to a controlled light source (e.g., a UV lamp or a photostability chamber).
By analyzing the samples at different time points using a stability-indicating analytical method like HPLC-UV or LC-MS, you can determine the rate and nature of degradation.
Q4: What are some suitable solvents for dissolving and storing this compound?
A4: Based on the general properties of polycyclic aromatic quinones, suitable solvents would be those that are aprotic and relatively non-polar. The choice of solvent will also depend on the requirements of your experiment. Some potential options include:
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
Toluene
It is crucial to use high-purity, anhydrous solvents whenever possible. Note that some solvents, like DMSO, can be oxidizing, so long-term storage may still require an inert atmosphere.[10]
Experimental Protocols
Protocol: General Forced Degradation Study for this compound
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
High-purity solvent (e.g., Acetonitrile)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water
-
Amber HPLC vials
-
HPLC system with a UV/PDA detector and preferably a mass spectrometer (LC-MS)
-
Photostability chamber or a UV lamp
-
Oven or water bath
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Prepare Test Solutions: For each condition, mix the stock solution with the stressor in an amber vial as described in the table below.
-
Incubation: Incubate the vials under the specified conditions. A control sample (unstressed) should be prepared and stored at -20°C.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization (for Acid and Base Samples): Before analysis, neutralize the acidic samples with an equivalent amount of 0.1 M NaOH and the basic samples with an equivalent amount of 0.1 M HCl.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC or LC-MS method to determine the percentage of this compound remaining and to detect the formation of any degradation products.
| Stress Condition | Procedure | Incubation Conditions |
| Acid Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. | Room Temperature or 60°C |
| Base Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. | Room Temperature |
| Oxidation | Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. | Room Temperature |
| Thermal Degradation | Place a vial of the stock solution in an oven. | 80°C |
| Photodegradation | Place a vial of the stock solution in a photostability chamber. | As per ICH Q1B guidelines |
Visualizations
References
- 1. ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. researchgate.net [researchgate.net]
- 4. Quinones: understanding their electrochemistry, chemistry and degradation pathways to tap their full potential in aqueous redox flow batteries - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA03034J [pubs.rsc.org]
- 5. KETONE AND QUINONE-SUBSTITUTED POLYCYCLIC AROMATIC HYDROCARBONS IN MUSSEL TISSUE, SEDIMENT, URBAN DUST, AND DIESEL PARTICULATE MATRICES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thermal decomposition kinetics of light polycyclic aromatic hydrocarbons as surrogate biomass tar - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Study of quinones reactions with wine nucleophiles by cyclic voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medcraveonline.com [medcraveonline.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Addressing Inconsistencies in 1,4-Chrysenedione Bioassay Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the biological evaluation of 1,4-chrysenedione. Our goal is to help you achieve more consistent and reliable bioassay results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
A1: this compound is a quinone derivative of chrysene. As a member of the quinone class of compounds, it is expected to exhibit biological activity related to its redox properties and electrophilicity. Quinones are known to induce cellular responses through the generation of reactive oxygen species (ROS) and by forming covalent adducts with cellular nucleophiles like proteins and DNA.[1][2][3][4] These activities can translate to cytotoxic, anti-inflammatory, or other biological effects. However, specific and consistent bioactivity data for this compound is not extensively documented, which can lead to apparent inconsistencies in experimental outcomes.
Q2: We are observing significant variability in the IC50 values for this compound in our cytotoxicity assays. What are the potential causes?
A2: Variability in IC50 values is a common issue in in vitro assays and can be particularly pronounced for hydrophobic compounds like this compound. Several factors can contribute to this:
-
Compound Solubility and Aggregation: this compound is a hydrophobic molecule. Poor solubility in aqueous assay media can lead to precipitation or aggregation, reducing the effective concentration of the compound and leading to variable results.
-
Purity of the Compound: The purity of the this compound sample can vary between batches or suppliers. Impurities may have their own biological activities or interfere with the assay, leading to inconsistent IC50 values.
-
Experimental Conditions: Variations in cell density, serum concentration in the media, incubation time, and the specific cytotoxicity assay used can all influence the apparent IC50. For instance, compounds that bind to serum proteins will have their effective concentration reduced.
-
Cell Line Specifics: Different cell lines can have varying metabolic capacities and sensitivities to this compound, leading to different IC50 values.
-
Data Analysis: The method used to calculate the IC50 from the dose-response curve can also introduce variability.
Q3: How does the chemical nature of this compound contribute to potential inconsistencies in bioassays?
A3: As a quinone, this compound's reactivity is a key factor. Quinones are known to be redox active, meaning they can participate in one- and two-electron reduction reactions.[3] This redox cycling can produce reactive oxygen species (ROS), which can damage cells. Additionally, quinones are Michael acceptors and can react with cellular nucleophiles, such as cysteine residues in proteins.[2][4] The extent of these reactions can be highly dependent on the specific cellular environment (e.g., redox state, presence of nucleophiles), which can vary between experiments and contribute to inconsistent results.
Troubleshooting Guides
Issue 1: Poor Solubility and Compound Precipitation
Symptoms:
-
Visible precipitate in the stock solution or in the assay plate after addition to the media.
-
High variability in results between replicate wells.
-
Non-ideal dose-response curves.
Troubleshooting Steps:
-
Optimize Stock Solution Preparation:
-
Use an appropriate organic solvent like DMSO to prepare a high-concentration stock solution.
-
Ensure the compound is fully dissolved before making further dilutions. Gentle warming and vortexing may be necessary.
-
-
Control Final Solvent Concentration:
-
Keep the final concentration of the organic solvent (e.g., DMSO) in the assay medium low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Perform a vehicle control with the same final solvent concentration to assess its effect on the cells.
-
-
Serial Dilution Technique:
-
When diluting the stock solution into the aqueous assay medium, add the stock solution to the medium while vortexing to promote rapid dispersion and minimize precipitation.
-
Consider a two-step dilution process: first into a small volume of medium, followed by dilution to the final concentration.
-
-
Solubility Enhancement:
-
For highly hydrophobic compounds, the use of solubilizing agents like cyclodextrins may be considered. However, their potential effects on the assay and cellular uptake of the compound must be evaluated.
-
Issue 2: Inconsistent Cytotoxicity Results (Variable IC50)
Symptoms:
-
Significant differences in IC50 values between experiments performed on different days.
-
Poor reproducibility of dose-response curves.
Troubleshooting Steps:
-
Standardize Assay Protocol:
-
Use a consistent cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment.
-
Maintain a constant serum concentration in the culture medium for all experiments.
-
Use a fixed incubation time for compound exposure.
-
-
Verify Compound Integrity:
-
Protect the stock solution of this compound from light and store it at an appropriate temperature (e.g., -20°C or -80°C) to prevent degradation.
-
Consider verifying the purity of your compound batch via analytical methods if inconsistencies persist.
-
-
Select an Appropriate Assay:
-
Be aware of the mechanism of action of your chosen cytotoxicity assay. For example, assays that measure metabolic activity (like MTT or WST-1) can be affected by compounds that interfere with cellular metabolism without necessarily causing cell death.
-
Consider using an assay that directly measures cell death, such as a lactate dehydrogenase (LDH) release assay or a dye-based assay that stains dead cells (e.g., trypan blue or propidium iodide).
-
Data Presentation
Table 1: Hypothetical Inconsistent IC50 Values for this compound in A549 Cells
| Experiment ID | Assay Type | Incubation Time (h) | Serum Concentration (%) | Observed IC50 (µM) | Notes |
| EXP-01 | MTT | 48 | 10 | 15.2 | |
| EXP-02 | MTT | 48 | 10 | 28.9 | New batch of compound used. |
| EXP-03 | MTT | 24 | 10 | 45.7 | Shorter incubation time. |
| EXP-04 | MTT | 48 | 5 | 9.8 | Lower serum concentration. |
| EXP-05 | LDH Release | 48 | 10 | 22.5 | Different assay measuring cell death. |
This table illustrates how variations in experimental parameters can lead to different IC50 values, highlighting the importance of standardized protocols.
Experimental Protocols
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium from a concentrated stock solution in DMSO.
-
Cell Treatment: Remove the overnight culture medium and add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle control (medium with the same final DMSO concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualization
Caption: A generalized workflow for an in vitro cytotoxicity bioassay.
Caption: Postulated signaling pathways for this compound-induced cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. A Structural Determinant of Chemical Reactivity and Potential Health Effects of Quinones from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Purity of Synthesized 1,4-Chrysenedione
For researchers, scientists, and drug development professionals working with 1,4-chrysenedione, achieving high purity is critical for accurate downstream applications and structure-activity relationship (SAR) studies. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification of this polycyclic aromatic quinone.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common approach to synthesizing the chrysene skeleton is through a [4+2] cycloaddition (Diels-Alder reaction) followed by aromatization, or through multi-step procedures involving Friedel-Crafts acylations and subsequent cyclizations. One plausible, though not explicitly detailed in readily available literature for this specific dione, involves the oxidation of chrysene. Direct oxidation of polycyclic aromatic hydrocarbons (PAHs) can be challenging and may lead to a mixture of products.[1]
Q2: My crude this compound appears as a deeply colored, impure solid. What are the likely impurities?
The coloration of your crude product can be indicative of several types of impurities:
-
Unreacted Starting Materials: Depending on the synthetic route, residual starting materials may be present.
-
Over-oxidation or Side-oxidation Products: Oxidation of PAHs can be difficult to control, leading to the formation of other quinones, hydroxyquinones, or ring-opened products.[1]
-
Polymeric Materials: Harsh reaction conditions, particularly with strong acids or oxidants, can lead to the formation of tar-like polymeric byproducts.
-
Isomers: In multi-step syntheses involving electrophilic aromatic substitution, the formation of regioisomers is a common issue.
Q3: I am observing low yields after purification. What are the potential causes?
Low recovery of pure this compound can stem from several factors during the purification process:
-
Decomposition on Silica Gel: Quinones can be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.
-
Product Loss During Recrystallization: Using a solvent in which the product is too soluble at low temperatures will result in significant loss to the mother liquor.
-
Incomplete Extraction: If a liquid-liquid extraction is part of your workup, ensure the appropriate solvent and pH are used to efficiently move your product to the organic phase.
Troubleshooting Guides
Issue 1: Difficulty in Removing Colored Impurities
Problem: After initial workup, the crude this compound is a dark, tarry solid, and standard purification methods are ineffective.
Troubleshooting Steps:
-
Activated Carbon Treatment: Before attempting more complex purification, try treating a solution of your crude product with activated charcoal. This can be effective in adsorbing highly colored, polar impurities.
-
Solvent Washes: Wash the crude solid with a series of solvents of increasing polarity (e.g., hexanes, then diethyl ether, then ethyl acetate) to remove soluble impurities.
-
Column Chromatography with Deactivated Silica: If column chromatography is necessary, consider using deactivated silica gel (e.g., by treating with a base like triethylamine) to minimize on-column degradation of the quinone.
Issue 2: Co-elution of Impurities During Column Chromatography
Problem: During column chromatography, one or more impurities co-elute with the desired this compound, resulting in a persistently impure product.
Troubleshooting Steps:
-
Optimize the Mobile Phase: A systematic approach to optimizing the solvent system is crucial.
-
TLC Analysis: Use Thin Layer Chromatography (TLC) to screen various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that provides the best separation between your product and the impurity.
-
Gradient Elution: Employ a shallow gradient during column chromatography to improve resolution between closely eluting compounds.
-
-
Alternative Stationary Phases:
-
Alumina: Consider using alumina (neutral or basic) as the stationary phase, which can offer different selectivity compared to silica.
-
Reverse-Phase Chromatography: If the impurities are significantly different in polarity, reverse-phase chromatography (e.g., using a C18 column) may provide the necessary separation.
-
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can offer superior resolution.
Issue 3: Poor Crystal Formation or Oiling Out During Recrystallization
Problem: The product either fails to crystallize from the chosen solvent or separates as an oil.
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound when hot but not when cold.
-
Solvent Screening: Test the solubility of your impure solid in a variety of solvents (e.g., ethanol, ethyl acetate, toluene, acetic acid) to find a suitable candidate.
-
Solvent Pairs: If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be used. Common pairs include ethanol/water and ethyl acetate/hexane.[2]
-
-
Inducing Crystallization:
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Seeding: Add a tiny crystal of pure this compound to the cooled, supersaturated solution to initiate crystallization.
-
-
Preventing Oiling Out: Oiling out occurs when the melting point of the solute is lower than the boiling point of the solvent.
-
Add More Solvent: Add more of the hot solvent to ensure the compound remains dissolved until the solution has cooled further.
-
Lower the Temperature Slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Data Presentation
The following tables provide a general overview of how different purification techniques can improve the purity of a synthesized quinone. The actual values will depend on the specific impurities present and the optimization of the chosen method.
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Starting Purity (Example) | Final Purity (Typical Range) | Key Advantages | Common Challenges |
| Recrystallization | 80% | 95-99% | Simple, cost-effective for large scales. | Product loss in mother liquor, "oiling out". |
| Column Chromatography (Silica Gel) | 70% | 90-98% | Good for separating a wide range of impurities. | Product degradation, co-elution of similar compounds. |
| Preparative HPLC | 95% | >99% | High resolution for difficult separations. | Expensive, limited sample capacity. |
Table 2: Example Solvent Systems for Chromatography and Recrystallization
| Technique | Solvent System | Rationale |
| Column Chromatography | Hexane / Ethyl Acetate (gradient) | Good for separating compounds of varying polarity. |
| Dichloromethane / Methanol (gradient) | A more polar system for more polar impurities. | |
| Recrystallization | Toluene | Aromatic solvent that can be effective for PAHs. |
| Ethanol / Water | A polar solvent pair that can be effective for moderately polar compounds. | |
| Acetic Acid | Can be a good solvent for quinones, but residual acid must be removed. |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude this compound and a few drops of the chosen solvent. Heat the mixture to the solvent's boiling point. A suitable solvent will dissolve the compound when hot and allow it to precipitate upon cooling.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of hot recrystallization solvent required to fully dissolve the compound.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Procedure for Flash Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane). Pack a glass column with the slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried silica onto the top of the packed column.
-
Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: Troubleshooting logic for purifying this compound.
References
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Chrysenedione.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Chrysene-1,4-dione, is a polycyclic aromatic quinone. Its primary known mechanism of action is the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in the regulation of genes responsible for xenobiotic metabolism.[1][2][3][4]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2] A stock solution can be prepared by dissolving the solid compound in high-purity, anhydrous DMSO. Sonication may be required to fully dissolve the compound.[1] It is recommended to prepare a concentrated stock solution which can then be diluted in cell culture medium for experiments. The final DMSO concentration in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q3: What are the typical concentrations of this compound used in cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell type and assay system. It has been shown to have an ECTCDD25 (the concentration at which it elicits 25% of the maximal response of the potent AhR agonist TCDD) of 9.7 nM in a yeast-based assay and 1.9 µM in a mouse hepatoma cell line.[1][2] It is recommended to perform a dose-response experiment to determine the optimal concentration range for your specific experimental setup.
Q4: How should I store this compound?
A4: Solid this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1][2] Stock solutions in DMSO should be stored at -80°C and are typically stable for up to one year.[1] Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Problem 1: Inconsistent or No AhR Activation Detected
| Possible Cause | Suggested Solution |
| Compound Precipitation | This compound is a hydrophobic molecule and may precipitate in aqueous cell culture media, especially at higher concentrations. Ensure the final DMSO concentration is low and that the compound is fully dissolved in the final medium. Visually inspect the medium for any signs of precipitation. |
| Cell Line Responsive-ness | The expression and activity of AhR can vary between different cell lines. Confirm that your chosen cell line expresses functional AhR. Consider using a cell line known to be responsive to AhR agonists, such as HepG2 or Hepa-1c1c7. |
| Incorrect Assay Timing | The kinetics of AhR activation and downstream gene expression can vary. Optimize the incubation time with this compound. A typical incubation time for reporter gene assays is 18-24 hours.[5] |
| Degradation of this compound | Quinones can be susceptible to degradation under certain conditions.[6][7][8] Prepare fresh dilutions of this compound from a frozen stock for each experiment. |
| Luciferase Assay Issues | If using a luciferase reporter assay, troubleshoot the assay itself. Common issues include reagent degradation, low transfection efficiency (if using transient transfection), or incorrect measurement settings.[9][10][11] |
Problem 2: High Background Signal in AhR Activation Assays
| Possible Cause | Suggested Solution |
| Contaminated Reagents or Cells | Ensure all reagents, media, and cell cultures are free from contamination that could non-specifically activate cellular stress pathways. |
| Autofluorescence | As a polycyclic aromatic compound, this compound may exhibit autofluorescence, which can interfere with fluorescence-based readouts.[12] If using a fluorescence-based assay, measure the background fluorescence of the compound alone at the concentrations being tested. Consider using a luminescence-based reporter assay to minimize this issue. |
| Serum Components | Components in fetal bovine serum (FBS) can sometimes activate AhR. If possible, reduce the serum concentration or use serum-free media during the compound treatment period. Always include a vehicle control with the same serum concentration. |
| "Leaky" Reporter Construct | The reporter construct itself may have a high basal level of expression. Ensure you have a proper negative control (untreated or vehicle-treated cells) to determine the baseline signal. |
Problem 3: Observed Cellular Toxicity
| Possible Cause | Suggested Solution |
| High Compound Concentration | High concentrations of this compound may induce cytotoxicity. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your functional assay to determine the cytotoxic concentration range. |
| DMSO Toxicity | Ensure the final concentration of DMSO in the cell culture medium is not exceeding toxic levels (typically >0.5%). |
| Off-Target Effects | At high concentrations, this compound may have off-target effects leading to toxicity. Try to use the lowest effective concentration that elicits the desired AhR activation. |
| Formation of Reactive Oxygen Species (ROS) | Quinones are known to undergo redox cycling, which can lead to the production of reactive oxygen species and cellular stress.[13] This can be assessed using specific ROS detection assays. |
Quantitative Data Summary
| Parameter | Value | System | Reference |
| ECTCDD25 | 9.7 nM | Yeast-based AhR assay | [1][2] |
| ECTCDD25 | 1.9 µM | Mouse hepatoma cell (H1L1.1c2) assay | [1][2] |
| Solubility in DMSO | 3.33 mg/mL (12.89 mM) | DMSO | [1][2] |
Experimental Protocols
Aryl Hydrocarbon Receptor (AhR) Activation Luciferase Reporter Gene Assay
This protocol is adapted for screening this compound for its ability to activate the AhR signaling pathway using a stable cell line expressing a luciferase reporter gene under the control of a Dioxin Response Element (DRE)-containing promoter.
Materials:
-
Human hepatoma cell line stably transfected with a DRE-luciferase reporter construct (e.g., HepG2-DRE-Luc)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS, penicillin/streptomycin
-
This compound
-
DMSO (anhydrous, cell culture grade)
-
Positive control: TCDD (2,3,7,8-Tetrachlorodibenzodioxin)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture the reporter cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells in a 96-well plate at a density that will result in 80-90% confluency on the day of treatment.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Also prepare serial dilutions of the TCDD positive control.
-
Ensure the final DMSO concentration in all wells is the same and does not exceed 0.1%.
-
Include a vehicle control (medium with 0.1% DMSO).
-
Carefully remove the medium from the cells and add the medium containing the different concentrations of this compound, TCDD, or vehicle control.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.
-
-
Luciferase Assay:
-
Equilibrate the luciferase assay reagent and the plate to room temperature.
-
Remove the medium from the wells.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for your specific luciferase assay system.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
It is recommended to perform a parallel cell viability assay to normalize the luciferase activity to the number of viable cells.
-
Calculate the fold induction of luciferase activity for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the EC₅₀ value for this compound.
-
Visualizations
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Caption: General Troubleshooting Workflow for this compound Experiments.
References
- 1. 1,4-Chrysenequinone | AhR | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 1,4-Chrysenequinone | Scientist.com [app.scientist.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent research on the physicochemical properties and biological activities of quinones and their practical applications: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quinones: understanding their electrochemistry, chemistry and degradation pathways to tap their full potential in aqueous redox flow batteries - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA03034J [pubs.rsc.org]
- 9. goldbio.com [goldbio.com]
- 10. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Polycyclic aromatic compounds as anticancer agents: Evaluation of synthesis and in vitro cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Experimental Activity of 1,4-Chrysenedione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the experimental results of 1,4-chrysenedione's activity by comparing it with the well-documented anticancer agent doxorubicin and the related natural flavonoid, chrysin. Due to the limited publicly available experimental data specifically for this compound, this document outlines established protocols and presents comparative data from analogous compounds to serve as a benchmark for researchers in their own investigations.
Comparative Analysis of Cytotoxic Activity
The evaluation of a novel compound's anticancer potential hinges on its cytotoxic effects on cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency. While specific IC50 values for this compound are not widely published, the following tables summarize the cytotoxic activities of chrysin and the widely used chemotherapeutic drug doxorubicin against various cancer cell lines. Researchers can use this data as a reference point for their own findings on this compound.
Table 1: Cytotoxic Activity of Chrysin on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| MCF-7 | Breast Adenocarcinoma | 19.5 | 48 |
| MCF-7 | Breast Adenocarcinoma | 9.2 | 72 |
| MDA-MB-231 | Breast Cancer | 3.3 | Not Specified |
| HT-29 | Colorectal Adenocarcinoma | Not Specified | Not Specified |
| SGC-7901 | Gastric Adenocarcinoma | Not Specified | Not Specified |
Data sourced from multiple studies on chrysin's anticancer properties.[1][2][3]
Table 2: Cytotoxic Activity of Doxorubicin on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| CCRF-CEM | Leukemia | 0.02 |
| CEM/ADR5000 | Multidrug-Resistant Leukemia | 122.96 |
| HCT116p53+/+ | Colon Adenocarcinoma | Not Specified |
| HepG2 | Hepatocarcinoma | Not Specified |
Note: IC50 values for doxorubicin can vary significantly based on the cell line and the development of drug resistance.[4]
Presumed Mechanism of Action and Comparative Pathways
Quinone structures, such as that in this compound, are known to exert their cytotoxic effects through various mechanisms, primarily involving the generation of reactive oxygen species (ROS) and interference with cellular macromolecules. Doxorubicin, an anthracycline antibiotic with a quinone moiety, is a well-characterized example.
Doxorubicin's primary mechanisms of action include:
-
DNA Intercalation: The planar aromatic portion of the molecule inserts itself between DNA base pairs, obstructing DNA replication and transcription.[][6][7][8]
-
Topoisomerase II Inhibition: Doxorubicin stabilizes the complex between topoisomerase II and DNA, leading to DNA double-strand breaks and subsequent cell death.[][6][7][8]
-
Reactive Oxygen Species (ROS) Generation: The quinone group can undergo redox cycling, producing superoxide radicals and other ROS that damage cellular components, including DNA, proteins, and lipids.[8]
It is hypothesized that this compound may share similar mechanisms of action, particularly the generation of ROS, leading to the induction of apoptosis.
Figure 1: Proposed signaling pathway for quinone-induced apoptosis.
Experimental Protocols
To validate the anticancer activity of this compound, standardized assays for cytotoxicity and apoptosis are essential.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12]
Methodology
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and appropriate controls (e.g., vehicle control, positive control like doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9][11]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[13]
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Figure 2: Experimental workflow for the MTT cytotoxicity assay.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
The Annexin V assay is a standard method for detecting early-stage apoptosis.[14] During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14][15] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[14][15] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, thus allowing for the differentiation between different stages of cell death.[15]
Methodology
-
Cell Treatment: Treat cells with this compound at a concentration around its IC50 value for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. The results will distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
Figure 3: Experimental workflow for Annexin V/PI apoptosis assay.
References
- 1. Inhibitory and Cytotoxic Activities of Chrysin on Human Breast Adenocarcinoma Cells by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biologic evaluation of novel chrysin derivatives as cytotoxic agents and caspase-3/7 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer effect of chrysin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of Crude Extract and Isolated Constituents of the Dichrostachys cinerea Bark towards Multifactorial Drug-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxorubicin - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. static.igem.wiki [static.igem.wiki]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
1,4-Chrysenedione vs. Dioxin: A Comparative Guide to Aryl Hydrocarbon Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the efficacy of 1,4-Chrysenedione and the prototypical Aryl Hydrocarbon Receptor (AhR) agonist, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), supported by experimental data and detailed protocols.
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor pivotal in the regulation of cellular responses to a variety of exogenous and endogenous compounds. Its activation initiates a signaling cascade that modulates the expression of numerous genes, including those involved in xenobiotic metabolism, such as cytochrome P450 enzymes CYP1A1 and CYP1B1. The potency of AhR agonists is a critical determinant of their biological and toxicological effects. This guide provides a comparative analysis of the efficacy of this compound, a polycyclic aromatic quinone, and the highly potent and persistent agonist, dioxin (TCDD), in activating the AhR signaling pathway.
Quantitative Comparison of AhR Agonist Efficacy
The following table summarizes the available quantitative data on the efficacy of this compound and TCDD as AhR agonists. The data for this compound is presented as the ECTCDD25, which is the concentration of the compound that elicits 25% of the maximal response induced by TCDD. For TCDD, a representative EC50 value is provided for context, as it is a well-characterized high-affinity ligand.
| Compound | Assay System | Cell Line/Organism | Efficacy Metric | Value |
| This compound | Luciferase Reporter Assay (CALUX) | Mouse Hepatoma (H1L1.1c2) | ECTCDD25 | 1.9 µM[1] |
| This compound | β-Galactosidase Reporter Assay | Yeast (Saccharomyces cerevisiae) expressing human AhR | ECTCDD25 | 9.7 nM[1] |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Luciferase Reporter Assay (CALUX) | Species-specific cell lines | EC50 | Picomolar to low nanomolar range |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Luciferase Reporter Gene Assay (e.g., CALUX) for AhR Activation in Mammalian Cells
This assay quantifies the ability of a test compound to activate the AhR signaling pathway, leading to the expression of a luciferase reporter gene under the control of dioxin-responsive elements (DREs).
a. Cell Culture and Seeding:
-
Mouse hepatoma (H1L1.1c2) cells, which are stably transfected with a DRE-driven luciferase reporter plasmid, are cultured in an appropriate medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well microplates at a density of approximately 1.5 x 105 cells/well and incubated at 37°C in a humidified atmosphere with 5% CO2 until they reach near confluence (typically 24 hours).[2]
b. Compound Treatment:
-
Stock solutions of this compound and TCDD are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial dilutions of the test compounds are prepared in the cell culture medium. The final concentration of DMSO in the wells should be kept low (e.g., ≤ 1%) to avoid solvent-induced toxicity.[1]
-
The culture medium is removed from the wells and replaced with the medium containing the various concentrations of the test compounds. A vehicle control (DMSO) and a positive control (TCDD) are included in each assay plate.
-
The plates are incubated for a defined period, typically 24 hours, to allow for AhR activation and subsequent luciferase expression.[1][2]
c. Luciferase Activity Measurement:
-
After the incubation period, the medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
-
A cell lysis buffer is added to each well to release the intracellular contents, including the expressed luciferase enzyme.
-
The cell lysates are then transferred to a luminometer plate.
-
A luciferase substrate solution (e.g., containing luciferin) is added to each well, and the resulting luminescence is measured using a luminometer. The light output is directly proportional to the amount of luciferase produced and, therefore, to the level of AhR activation.[1]
d. Data Analysis:
-
The relative light units (RLU) are plotted against the logarithm of the compound concentration to generate dose-response curves.
-
From these curves, potency metrics such as EC50 (the concentration that produces 50% of the maximal response) or, in the case of partial agonists or for comparative purposes, the ECTCDD25 (the concentration that produces 25% of the maximal TCDD response) can be determined.[1]
CYP1A1 Induction Assay
Activation of the AhR leads to the increased expression of the cytochrome P450 1A1 (CYP1A1) enzyme. Measuring CYP1A1 activity or mRNA levels is a common method to assess the agonistic potential of a compound.
a. Cell Culture and Treatment:
-
Human or rodent cell lines known to express a functional AhR (e.g., HepG2 human hepatoma cells) are cultured and seeded in multi-well plates.
-
Cells are treated with various concentrations of the test compound (this compound or TCDD) for a specific duration (e.g., 24 to 72 hours).
b. Measurement of CYP1A1 Enzyme Activity (EROD Assay):
-
The ethoxyresorufin-O-deethylase (EROD) assay is a common method to measure CYP1A1 catalytic activity.
-
After treatment, the cell culture medium is replaced with a reaction buffer containing 7-ethoxyresorufin.
-
CYP1A1 metabolizes 7-ethoxyresorufin to the fluorescent product resorufin.
-
The fluorescence of resorufin is measured over time using a fluorescence plate reader. The rate of resorufin production is indicative of CYP1A1 activity.
c. Measurement of CYP1A1 mRNA Levels (qPCR):
-
Total RNA is extracted from the treated cells.
-
The RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative polymerase chain reaction (qPCR) is performed using primers specific for the CYP1A1 gene and a housekeeping gene (for normalization).
-
The relative increase in CYP1A1 mRNA levels in treated cells compared to vehicle-treated cells is calculated to determine the fold induction.
Signaling Pathways and Experimental Workflow
Visual representations of the AhR signaling pathway and a general experimental workflow are provided below using the DOT language for Graphviz.
Caption: Canonical AhR signaling pathway activation.
Caption: General workflow for assessing AhR agonism.
References
Assessing the Cross-Reactivity of 1,4-Chrysenedione in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the potential cross-reactivity of 1,4-Chrysenedione in immunoassays, a critical consideration for the accurate detection and quantification of this polycyclic aromatic hydrocarbon (PAH). Due to the structural similarities among PAHs, antibodies developed for one specific PAH often exhibit cross-reactivity with other members of this class, potentially leading to inaccurate results. This guide offers a comparative analysis based on existing data for structurally related PAHs, detailed experimental protocols for evaluating cross-reactivity, and a framework for interpreting potential interactions.
Understanding Cross-Reactivity in PAH Immunoassays
Immunoassays, particularly competitive enzyme-linked immunosorbent assays (ELISAs), are powerful tools for the rapid screening of environmental and biological samples for PAHs. These assays rely on the specific binding of an antibody to its target antigen. However, the specificity of this interaction is not always absolute. Structurally similar molecules can also bind to the antibody, leading to a phenomenon known as cross-reactivity.
In the context of PAH analysis, where complex mixtures are common, understanding the cross-reactivity profile of an immunoassay is paramount. An antibody raised against a specific PAH, such as Benzo[a]pyrene (BaP), may also recognize other PAHs like chrysene and its derivatives, including this compound. The degree of cross-reactivity is largely dependent on the structural resemblance between the target analyte and the cross-reacting compound.
Comparative Analysis of Cross-Reactivity
The following table summarizes the cross-reactivity of various PAHs in this anti-BaP immunoassay. The cross-reactivity is calculated as the ratio of the concentration of BaP to the concentration of the competing PAH that causes a 50% inhibition of the signal (IC50), expressed as a percentage.
| Compound | Structure | IC50 (ng/L) | Cross-Reactivity (%) |
| Benzo[a]pyrene | C20H12 | 65 | 100 |
| This compound (Hypothetical) | C18H10O2 | - | High |
| Chrysene | C18H12 | >200 | >20 |
| Indeno[1,2,3-cd]pyrene | C22H12 | >200 | >20 |
| Benzo[b]fluoranthene | C20H12 | >200 | >20 |
| Dibenz[a,h]anthracene | C22H14 | >1000 | <1 |
| Benzo[ghi]perylene | C22H12 | >1000 | <1 |
| Two- and three-ringed aromatics | - | - | No CR Observed |
Data for compounds other than this compound is sourced from a study on a highly sensitive indirect competitive ELISA for the detection of Benzo[a]pyrene.[1]
Structural Similarity and Predicted Cross-Reactivity of this compound
The core structure of this compound is identical to that of chrysene, with the exception of two ketone groups. This high degree of structural similarity suggests a strong likelihood of significant cross-reactivity in immunoassays developed for chrysene or other structurally related four-ring PAHs. In the anti-BaP immunoassay presented above, chrysene exhibited a cross-reactivity of over 20%.[1] Given this, it is reasonable to hypothesize that this compound would also demonstrate a high level of cross-reactivity in such an assay.
The diagram above visually represents the structural similarities between this compound and other PAHs, highlighting the shared polycyclic aromatic core that is likely to be recognized by anti-PAH antibodies.
Experimental Protocol: Competitive ELISA for Assessing Cross-Reactivity
To definitively determine the cross-reactivity of this compound in a specific immunoassay, a competitive ELISA is the method of choice. The following protocol provides a detailed methodology for such an assessment.
Materials:
-
High-binding 96-well microtiter plates
-
Coating antigen (e.g., BaP-BSA conjugate)
-
Primary antibody (e.g., monoclonal anti-BaP antibody)
-
This compound and other PAH standards
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H2SO4)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Assay buffer (e.g., PBS)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the coating antigen to an optimal concentration (e.g., 1 µg/mL) in coating buffer.
-
Add 100 µL of the diluted coating antigen to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with 200 µL of wash buffer per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate three times with wash buffer.
-
-
Competition:
-
Prepare serial dilutions of the this compound standard and other PAH standards in assay buffer.
-
In separate tubes, mix 50 µL of each standard dilution with 50 µL of the diluted primary antibody.
-
Incubate the mixtures for 30 minutes at room temperature.
-
Add 100 µL of the pre-incubated standard-antibody mixture to the corresponding wells of the plate.
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Wash the plate three times with wash buffer.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Wash the plate five times with wash buffer.
-
-
Substrate Development:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well.
-
-
Measurement:
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Plot a standard curve of absorbance versus the logarithm of the BaP concentration.
-
Determine the IC50 value for BaP and each of the tested PAHs.
-
Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of BaP / IC50 of competing PAH) x 100
-
Logical Framework for Assessing Cross-Reactivity
The assessment of cross-reactivity follows a logical progression from structural analysis to empirical testing. This framework allows researchers to make informed predictions and design robust validation experiments.
Conclusion
References
A Comparative Guide to the Quantification of 1,4-Chrysenedione: Navigating Analytical Challenges and Ensuring Data Integrity
For researchers, scientists, and professionals in drug development, the accurate quantification of polycyclic aromatic hydrocarbons (PAHs) and their derivatives is paramount for environmental monitoring, toxicological assessment, and metabolic studies. 1,4-Chrysenedione, a derivative of chrysene, presents unique analytical challenges due to potential interferences that can compromise data quality. This guide provides an objective comparison of analytical methodologies for the quantification of this compound, with a focus on overcoming common interferences. Due to the limited availability of specific data for this compound, this guide leverages experimental data from its parent compound, chrysene, to illustrate key analytical principles and performance comparisons.
Understanding the Challenge: Interference in PAH Analysis
The primary challenge in the quantification of chrysene and its derivatives lies in their chemical similarity to other PAHs, particularly isomers, which often co-elute during chromatographic separation. For chrysene, a well-documented interference is its co-elution with triphenylene, an isobaric compound (having the same nominal mass), which can lead to overestimated concentrations if not properly resolved. Furthermore, complex sample matrices, such as those from environmental or biological sources, can introduce a host of interfering compounds, leading to a phenomenon known as "matrix effects" in mass spectrometry-based methods. These effects can either suppress or enhance the analyte signal, leading to inaccurate quantification.
Comparison of Analytical Methods
The two primary analytical techniques for the quantification of chrysene and its derivatives are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Each technique offers distinct advantages and is susceptible to different types of interferences.
Table 1: Comparison of Analytical Methods for Chrysene Quantification
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on volatility and polarity, with detection by mass-to-charge ratio. | Separation based on polarity, with detection by mass-to-charge ratio of precursor and product ions. |
| Selectivity | Good to Excellent. Can be limited by co-eluting isomers. Specialized columns can improve selectivity. | Excellent. High selectivity is achieved through Multiple Reaction Monitoring (MRM).[1][2] |
| Sensitivity (LOD) | 0.07 ng/mL to 2.81 ng/mL | 0.1 ng/mL (with FLD detection) to 350 ng/mL (with ESI) |
| Common Interferences | Co-elution of isomers (e.g., chrysene and triphenylene)[3], matrix enhancement effects. | Matrix effects (ion suppression or enhancement), particularly with Electrospray Ionization (ESI).[4] |
| Mitigation Strategies | Use of specialized capillary columns (e.g., Rxi-PAH, Select PAH) for isomer separation[3], use of deuterated internal standards (e.g., Chrysene-d12).[5] | Use of Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) to reduce matrix effects[4], use of deuterated internal standards, and robust sample preparation. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate quantification. Below are representative protocols for GC-MS and LC-MS/MS analysis of chrysene, which can be adapted for this compound.
GC-MS Protocol for Chrysene Analysis
This protocol is designed for the separation and quantification of chrysene, with a focus on resolving it from its isomer, triphenylene.
-
Sample Preparation (Solid Matrices):
-
Homogenize the sample.
-
Perform Soxhlet extraction or pressurized fluid extraction with a suitable solvent (e.g., hexane/acetone).
-
Spike the sample with a deuterated internal standard (e.g., Chrysene-d12) prior to extraction.[6]
-
Concentrate the extract and perform cleanup using solid-phase extraction (SPE) with silica or Florisil cartridges to remove polar interferences.[7]
-
The eluate is then concentrated and reconstituted in a suitable solvent for GC-MS analysis.
-
-
GC-MS Parameters:
-
GC Column: A specialized PAH column (e.g., Agilent J&W Select PAH GC column or Restek Rxi-PAH) is recommended for optimal separation of chrysene and triphenylene.[3]
-
Injector: Splitless injection at a high temperature (e.g., 250-300 °C).
-
Oven Program: A temperature gradient is used to separate the PAHs. A typical program might start at a low temperature (e.g., 60-80 °C) and ramp up to a high temperature (e.g., 300-320 °C).
-
Carrier Gas: Helium or Hydrogen.
-
MS Detector: Operated in Selected Ion Monitoring (SIM) mode, monitoring the characteristic ions of chrysene (m/z 228, 226, 202) and the internal standard.
-
LC-MS/MS Protocol for Chrysene Analysis
This protocol is suitable for the analysis of chrysene in aqueous and other liquid samples.
-
Sample Preparation (Aqueous Samples):
-
Filter the water sample.
-
Spike the sample with Chrysene-d12 internal standard.[8]
-
Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the analytes and remove interfering substances.[8]
-
Elute the PAHs from the cartridge with an organic solvent (e.g., acetonitrile or dichloromethane).
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
LC-MS/MS Parameters:
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water is typically employed.[9]
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often preferred over Electrospray Ionization (ESI) for PAHs as it is less susceptible to matrix effects.[4]
-
MS Detector: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for chrysene and its internal standard are monitored.
-
Visualizing Analytical Workflows and Interference Pathways
To better understand the analytical process and the points at which interference can occur, the following diagrams are provided.
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. sciex.com [sciex.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. theanalyticalscientist.com [theanalyticalscientist.com]
Structure-Activity Relationship of 1,4-Chrysenedione Analogs: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,4-chrysenedione analogs and related polycyclic aromatic quinones as potential anticancer agents. This document summarizes quantitative cytotoxicity data, details key experimental methodologies, and visualizes relevant biological pathways to facilitate further research and development in this area.
Comparative Cytotoxicity of this compound Analogs and Related Quinones
The anticancer activity of quinone-containing compounds is largely attributed to their ability to accept one or two electrons to form reactive semiquinone or hydroquinone species. This redox cycling leads to the generation of reactive oxygen species (ROS), which can induce cellular damage and trigger apoptosis in cancer cells. The cytotoxic effects are also linked to the inhibition of enzymes like DNA topoisomerase-II.[1] The lipophilicity of these compounds often plays a crucial role in their cytotoxic activities.[1]
While specific comprehensive SAR studies on a systematically modified series of this compound analogs are limited in the public domain, valuable insights can be drawn from studies on structurally related polycyclic aromatic quinones, such as naphthoquinones and anthraquinones. The following tables summarize the in vitro cytotoxicity (IC50 values) of various quinone derivatives against several cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Chrysene Derivative | |||
| Xestoquinone | Molt-4 | 2.95 ± 0.21 | [2] |
| K562 | 6.22 ± 0.21 | [2] | |
| Sup-T1 | 8.58 ± 0.60 | [2] | |
| Naphthoquinone Analogs | |||
| Compound 12 (a 2,5-bis(alkylamino)-1,4-benzoquinone) | HL-60 | 2.0 - 6.0 | [3] |
| BH10 (a 1,4-naphthoquinone) | HEC1A | Not specified, but used as a control | [4] |
| Chrysin Derivatives (for structural comparison) | |||
| Compound 3e (with 4-benzyloxy substituent) | MDA-MB-231 | 3.3 | [5] |
| MCF-7 | 4.2 | [5] | |
| Compound 3b (with fluoro substituent) | MDA-MB-231 | <6.5 | [5] |
| MCF-7 | <12 | [5] | |
| Compound 3h (with nitro substituent) | MDA-MB-231 | <6.5 | [5] |
| MCF-7 | <12 | [5] | |
| Compound 3j (with dimethylamino substituent) | MDA-MB-231 | <6.5 | [5] |
| MCF-7 | <12 | [5] |
Key Experimental Protocols
Detailed methodologies for assessing the cytotoxic and apoptotic effects of this compound analogs are crucial for reproducible research. Below are protocols for commonly employed assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[5]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 72 hours).[5]
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[5]
-
Incubation: Incubate the plate for 1.5 hours at 37°C.[5]
-
Solubilization: Remove the MTT solution, and add 130 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate for 15 minutes at 37°C and measure the absorbance at 492 nm using a microplate reader.[5]
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Preparation: Harvest cells (approximately 1x10^6) and wash with cold PBS.[6]
-
Fixation: Resuspend the cell pellet in 0.5 ml of cold 70% ethanol while gently vortexing and fix for at least 30 minutes at 4°C.[1]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[1]
-
RNase Treatment: Resuspend the cells in PBS and add 100 µl of RNase A (100 µg/ml) to prevent staining of RNA. Incubate for 5 minutes at room temperature.[1]
-
PI Staining: Add 400 µl of propidium iodide (50 µg/ml) and incubate in the dark.[1]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the fluorescence intensity of the PI.[6]
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample, such as the cleavage of caspases and PARP, which are hallmarks of apoptosis.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[8]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[7]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Signal Detection: Detect the chemiluminescent signal using an ECL substrate and an imaging system.[7]
Signaling Pathways and Experimental Workflows
The anticancer activity of many quinone-based compounds is mediated through the induction of oxidative stress, leading to apoptosis. A key signaling pathway involved is the c-Jun N-terminal kinase (JNK) pathway.
The generation of ROS by quinone redox cycling can activate the JNK signaling pathway, which in turn can lead to the phosphorylation of Bcl-2 family proteins and the activation of caspases, ultimately resulting in apoptosis.
References
- 1. wp.uthscsa.edu [wp.uthscsa.edu]
- 2. mdpi.com [mdpi.com]
- 3. Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of some chrysene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biologic evaluation of novel chrysin derivatives as cytotoxic agents and caspase-3/7 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Comparative Analysis of 1,4-Chrysenedione and Its Isomers: A Review of Biological Effects
This guide aims to provide a framework for such a comparative analysis, outlining the necessary experimental data and methodologies that would be required to generate a thorough and objective comparison for researchers, scientists, and drug development professionals. Due to the lack of specific comparative data in the current body of scientific literature, this document will focus on the proposed structure for such a guide, including the types of data that would be presented and the experimental protocols that would be necessary to obtain them.
Data Presentation: A Framework for Comparison
To facilitate a clear and direct comparison of the biological effects of 1,4-Chrysenedione and its isomers, all quantitative data should be summarized in a structured tabular format. The following table represents a template for the presentation of such data, which is currently unpopulated due to the absence of available information.
| Compound | Cell Line | Assay Type | IC50 (µM) | Mechanism of Action | Reference |
| This compound | e.g., MCF-7 | MTT Assay | Data not available | Data not available | |
| e.g., A549 | MTT Assay | Data not available | Data not available | ||
| e.g., HeLa | MTT Assay | Data not available | Data not available | ||
| 1,2-Chrysenedione | e.g., MCF-7 | MTT Assay | Data not available | Data not available | |
| e.g., A549 | MTT Assay | Data not available | Data not available | ||
| e.g., HeLa | MTT Assay | Data not available | Data not available | ||
| 4,5-Chrysenedione | e.g., MCF-7 | MTT Assay | Data not available | Data not available | |
| e.g., A549 | MTT Assay | Data not available | Data not available | ||
| e.g., HeLa | MTT Assay | Data not available | Data not available | ||
| 6,12-Chrysenedione | e.g., MCF-7 | MTT Assay | Data not available | Data not available | |
| e.g., A549 | MTT Assay | Data not available | Data not available | ||
| e.g., HeLa | MTT Assay | Data not available | Data not available |
Experimental Protocols: Methodologies for Future Research
To generate the data required for a meaningful comparison, a series of well-defined experimental protocols would need to be implemented. The following outlines the standard methodologies for key experiments that would be essential for this research.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and its isomers (typically ranging from 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the IC50 concentration of each Chrysenedione isomer for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic/necrotic, and Annexin V-negative/PI-negative cells are live.
Mandatory Visualization: Illustrative Diagrams
To visually represent the experimental workflows and potential signaling pathways, diagrams generated using the DOT language are essential.
Caption: Workflow for determining the cytotoxicity of Chrysenedione isomers.
Independent Verification of 1,4-Chrysenedione's Mechanism of Action: A Comparative Guide to Aryl Hydrocarbon Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1,4-Chrysenedione's proposed mechanism of action with other well-characterized alternatives, focusing on the activation of the Aryl Hydrocarbon Receptor (AhR). Due to the limited availability of direct experimental data for this compound, this document leverages established knowledge of the AhR signaling pathway and data from known AhR modulators to provide a framework for independent verification and comparative analysis.
Introduction to this compound and the Aryl Hydrocarbon Receptor
This compound is a polycyclic aromatic quinone. Preliminary information suggests that it may act as an activator of the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that plays a crucial role in regulating genes involved in xenobiotic metabolism, cell cycle, and immune responses. Upon binding to a ligand, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) to initiate the transcription of target genes, a key one being Cytochrome P450 1A1 (CYP1A1).
Comparative Analysis of AhR Activators
Table 1: Comparison of Aryl Hydrocarbon Receptor (AhR) Activators
| Compound | Chemical Class | Known AhR Activity | Potency (EC50/IC50) | Target Gene Induction (e.g., CYP1A1) | Cell Line Specificity |
| This compound | Polycyclic Aromatic Quinone | Putative Agonist | Data Not Available | Data Not Available | Data Not Available |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Halogenated Aromatic Hydrocarbon | Potent Agonist | ~1 nM (varies by cell line) | Strong induction | Broad |
| β-Naphthoflavone | Flavonoid | Agonist | ~25 nM (in HepG2 cells) | Moderate induction | Broad |
| Omeprazole | Pharmaceutical (Proton Pump Inhibitor) | Agonist | Micromolar range | Induces CYP1A1 | Cell-type dependent |
| Mexiletine | Pharmaceutical (Antiarrhythmic) | Selective AhR Modulator (SAhRM) | Micromolar range (agonist/antagonist activity is cell-dependent) | Weak induction or antagonism | Highly cell-type dependent |
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the key molecular pathways and experimental procedures are provided below to facilitate understanding.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Experimental Workflow for AhR Activation Assessment
Caption: General workflow for assessing AhR activation by a test compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to independently verify the mechanism of action of this compound as an AhR activator.
AhR-Dependent Reporter Gene Assay
This assay quantifies the ability of a compound to activate the AhR signaling pathway, leading to the expression of a reporter gene.
-
Cell Line: A human cell line stably transfected with a DRE/XRE-driven luciferase reporter plasmid (e.g., HepG2-Lucia™ AhR or HT29-Lucia™ AhR reporter cells).
-
Procedure:
-
Seed the reporter cells in a 96-well plate at a density that allows for 80-90% confluency at the time of the assay.
-
After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., TCDD).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., a parallel MTT assay). Calculate the fold induction of reporter activity relative to the vehicle control. Determine the EC50 value from the dose-response curve.
Quantitative Real-Time PCR (qPCR) for CYP1A1 Induction
This method measures the induction of a key AhR target gene, CYP1A1, at the mRNA level.
-
Cell Line: A responsive cell line such as HepG2 or MCF-7.
-
Procedure:
-
Culture cells in 6-well plates and treat with various concentrations of this compound, a vehicle control, and a positive control.
-
After a specified incubation period (e.g., 6, 12, or 24 hours), harvest the cells and isolate total RNA using a suitable kit.
-
Synthesize cDNA from the RNA templates using a reverse transcription kit.
-
Perform qPCR using primers specific for CYP1A1 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
-
Data Analysis: Calculate the relative expression of CYP1A1 mRNA using the ΔΔCt method.
Competitive Ligand Binding Assay
This assay determines the binding affinity of this compound to the AhR.
-
Reagents: Cytosolic extracts from a source rich in AhR (e.g., guinea pig liver), a radiolabeled AhR ligand (e.g., [³H]TCDD), and various concentrations of unlabeled this compound.
-
Procedure:
-
Incubate a constant concentration of the cytosolic extract and the radiolabeled ligand with increasing concentrations of this compound.
-
Separate the bound from the free radioligand using a method such as hydroxylapatite adsorption or size-exclusion chromatography.
-
Quantify the radioactivity in the bound fraction using a scintillation counter.
-
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Calculate the IC50 value, which can be used to determine the binding affinity (Ki).
Conclusion
The available evidence points towards the Aryl Hydrocarbon Receptor as a primary target for this compound. However, a comprehensive understanding of its mechanism of action requires independent verification through rigorous experimental evaluation. The protocols and comparative data presented in this guide offer a structured approach for researchers to investigate the potency, efficacy, and potential cell-type specific effects of this compound as an AhR modulator. Such studies are crucial for elucidating its biological activity and potential applications in drug development and toxicology.
Safety Operating Guide
Proper Disposal of 1,4-Chrysenedione: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds like 1,4-Chrysenedione are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, grounded in available safety data and general best practices for hazardous waste management. Adherence to these protocols is critical for maintaining a safe research environment and complying with regulatory standards.
Summary of Chemical Safety Data
To facilitate a quick assessment of the risks associated with this compound, the following table summarizes its key chemical and physical properties, along with available hazard information. Researchers should always consult the most up-to-date Safety Data Sheet (SDS) available from their supplier for comprehensive safety information.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 1,4-Chrysenequinone, Chrysene-1,4-dione |
| CAS Number | 100900-16-1 |
| Molecular Formula | C₁₈H₁₀O₂ |
| Molecular Weight | 258.27 g/mol |
| Appearance | Orange to Dark Orange Solid |
| Melting Point | 210-212 °C |
| Boiling Point | 499.5 ± 45.0 °C (Predicted) |
| Density | 1.353 ± 0.06 g/cm³ (Predicted) |
| Solubility | Slightly soluble in Chloroform and very slightly soluble in Ethyl Acetate. |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation). Note: A complete GHS classification is not consistently available. |
Step-by-Step Disposal Protocol
Given the nature of this compound as a polycyclic aromatic quinone, it must be treated as hazardous waste. Direct disposal into laboratory drains or as general solid waste is strictly prohibited. The recommended procedure involves professional disposal through a licensed chemical waste management service.
1. Personal Protective Equipment (PPE):
-
Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
2. Waste Segregation and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a dedicated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical, in good condition, and have a secure, tight-fitting lid.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
3. Labeling of Waste Container:
-
Label the waste container clearly with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Harmful," "Irritant")
-
The date the waste was first added to the container.
-
4. Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from general laboratory traffic and incompatible materials.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or your contracted licensed chemical waste disposal service to arrange for a pickup.
-
Provide them with all necessary information about the waste, including its identity and quantity.
6. Recommended Disposal Method:
-
The primary recommended method for the final disposal of this compound is through a licensed chemical destruction facility.
-
The most appropriate technique is controlled incineration with flue gas scrubbing to ensure the complete destruction of the compound and to prevent the release of harmful byproducts into the atmosphere.
7. Disposal of Contaminated Packaging:
-
Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
After rinsing, the container can be punctured to prevent reuse and disposed of according to institutional guidelines, which may include recycling or disposal in a sanitary landfill if deemed non-hazardous after decontamination.
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
